4-tert-Butylphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYXHSDAMWEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067728 | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-63-9 | |
| Record name | 4-(1,1-Dimethylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32857-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-tert-Butylphenylacetic acid chemical properties
An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid
Abstract
This document provides a comprehensive technical overview of this compound, a significant chemical intermediate. It details the compound's core chemical and physical properties, spectroscopic data, and established synthesis protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering structured data, detailed experimental procedures, and visual representations of key processes and molecular interactions.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(4-tert-butylphenyl)acetic acid, is a carboxylic acid derivative of tert-butylbenzene.[1] It presents as a white crystalline powder at room temperature.[2][3] Its chemical structure consists of a phenylacetic acid core substituted with a tert-butyl group at the para position of the benzene ring.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |
| Synonyms | (p-tert-Butylphenyl)acetic acid, 4-(1,1-Dimethylethyl)benzeneacetic acid | [1] |
| CAS Number | 32857-63-9 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 81°C (or 79.0-83.0 °C) | [2][3] |
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 |[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported for Nuclear Magnetic Resonance (NMR) spectroscopy in a chloroform-d (CDCl₃) solvent.[4]
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 1.32 | (s, 9H), tert-butyl protons |
| 3.60 | (s, 2H), methylene protons (-CH₂-) | |
| 7.22 | (d, J = 8.2 Hz, 2H), aromatic protons | |
| 7.35 | (d, J = 8.2 Hz, 2H), aromatic protons | |
| 8.48 | (s, 1H), carboxylic acid proton (-COOH) | |
| ¹³C NMR | 31.49 | (3C), tert-butyl methyl carbons |
| 34.62 | tert-butyl quaternary carbon | |
| 40.84 | methylene carbon (-CH₂-) | |
| 125.70 | (2C), aromatic carbons | |
| 129.16 | (2C), aromatic carbons | |
| 130.57 | aromatic carbon | |
| 150.29 | aromatic carbon | |
| 177.92 | carboxylic acid carbon (-COOH) |
Data sourced from ChemicalBook.[4]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established. The following protocols provide detailed methodologies for its preparation.
Protocol 1: Hydrolysis of Methyl 4-tert-butylphenylacetate
This method involves the saponification of the corresponding methyl ester.[4]
Methodology:
-
Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).[4]
-
Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Remove the volatile solvent by distillation under reduced pressure.[4]
-
Dilute the residue with water and acidify with a 1 N sulfuric acid solution to a pH of 4.[4]
-
Filter the precipitated solid, wash it with water, and dry to yield this compound as a white solid.[4]
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Protocol 2: Synthesis from p-tert-Butylacetophenone
A patented method describes the synthesis from p-tert-butylacetophenone using a multi-step process involving a thioamide intermediate.[5]
Methodology:
-
Combine p-tert-butylacetophenone (200g), morpholine (216g), and sulfur (92g) in a three-necked flask equipped with a stirrer and reflux condenser.[5]
-
Heat the mixture while stirring, raising the temperature from 110°C to 210°C, and maintain the reaction for 12 hours.[5]
-
Cool the mixture to 80°C and pour the reaction solution into anhydrous ethanol to precipitate a yellow solid (sulfo-tertiary butyl morpholine acid amide).[5]
-
Place the yellow solid (100g) in a mixture of glacial acetic acid (150ml) and 98% sulfuric acid (25ml) to perform an acidification reaction at 114-118°C for 3 hours.[5]
-
Pour the acidified reaction solution into cold water and cool for 10 hours to obtain the crude product.[5]
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, transparent crystals of this compound.[5]
Caption: Multi-step synthesis of this compound from p-tert-butylacetophenone.
Crystal Structure and Molecular Geometry
X-ray diffraction studies have revealed detailed information about the solid-state structure of this compound.[6] The compound crystallizes in a monoclinic system. A notable feature is that the plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 80.9°.[6]
In the crystal lattice, adjacent molecules are linked by O—H···O hydrogen bonds between their carboxylic acid groups. This interaction results in the formation of a centrosymmetric supramolecular dimer.[6] This dimeric structure is a common feature for many carboxylic acids.
Caption: Formation of a centrosymmetric dimer via intermolecular hydrogen bonding.
Safety and Handling
This compound is classified as a substance that causes skin and eye irritation.[7] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing in dust, fumes, or vapors. Use only in a well-ventilated area.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8] The compound is noted as being very toxic to aquatic life with long-lasting effects.[8]
References
- 1. Benzeneacetic acid, 4-(1,1-dimethylethyl)- | C12H16O2 | CID 118343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-tert-ブチルフェニル酢酸 | this compound | 32857-63-9 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound | 32857-63-9 [chemicalbook.com]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 6. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid (CAS: 32857-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylphenylacetic acid, with the CAS number 32857-63-9, is a carboxylic acid derivative of significant interest in the pharmaceutical and chemical industries. Structurally, it features a phenylacetic acid backbone substituted with a tert-butyl group at the para position. This compound is recognized for its role as a key intermediate in the synthesis of various organic molecules, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its potential anti-inflammatory and analgesic properties make it a subject of investigation for drug discovery and development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical techniques, and potential biological activities, including detailed experimental protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| CAS Number | 32857-63-9 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 79.0 to 83.0 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
| pKa (Predicted) | 4.41 ± 0.10 | [1] |
Synthesis Protocols
Several synthetic routes to this compound have been reported. Below are two detailed experimental protocols.
Synthesis from Methyl 4-tert-butylphenylacetate[2]
This common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
Dissolve methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) in methanol (160 mL).
-
Add water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the volatile solvent by distillation under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 4 using a 1 N sulfuric acid solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain this compound as a white solid.
Synthesis from p-tert-butyl acetophenone[3]
This multi-step industrial synthesis provides an alternative route to the target compound.
Experimental Protocol:
-
In a flask equipped with a stirrer and reflux condenser, combine p-tert-butyl acetophenone (200g), morpholine (216g), and sulfur (92g).
-
Heat the mixture with constant stirring, gradually increasing the temperature from 110 °C to 210 °C, and maintain the reaction for 12 hours.
-
Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate a yellow solid (sulfo-tertiary butyl morpholine acid amide).
-
Place 100g of the yellow solid in a mixture of 150 mL of glacial acetic acid and 25 mL of 98% sulfuric acid.
-
Heat the acidification reaction to 114-118 °C for 3 hours.
-
Pour the hot reaction solution into cold water and cool for 10 hours to obtain the crude product.
-
Recrystallize the crude this compound from a 50% aqueous ethanol solution to yield transparent crystals.
Caption: A generalized workflow for the chemical synthesis of this compound.
Analytical Methods
Accurate characterization and purity assessment of this compound are crucial. The following are standard analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (400 MHz, CDCl₃):
-
δ 1.32 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
δ 3.60 (s, 2H): Represents the two protons of the methylene (-CH₂-) group.
-
δ 7.22 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetic acid group.
-
δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the acetic acid group.[2]
¹³C NMR (101 MHz, CDCl₃):
-
δ 31.49 (3C): Carbon atoms of the methyl groups in the tert-butyl substituent.
-
δ 34.62: Quaternary carbon of the tert-butyl group.
-
δ 40.84: Methylene carbon (-CH₂-).
-
δ 125.70 (2C): Aromatic carbons ortho to the tert-butyl group.
-
δ 129.16 (2C): Aromatic carbons meta to the tert-butyl group.
-
δ 130.57: Aromatic carbon attached to the methylene group.
-
δ 150.29: Aromatic carbon attached to the tert-butyl group.
-
δ 177.92: Carboxylic acid carbon (-COOH).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, often requiring derivatization to increase volatility.
Experimental Protocol (General):
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) using a suitable derivatizing agent.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for purity assessment and quantification without the need for derivatization.
Experimental Protocol (General):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress ionization).
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., around 220 nm).
-
Quantification: Use an external or internal standard method for accurate quantification.
Caption: A typical analytical workflow for the characterization of this compound.
Biological Activity and Mechanism of Action
This compound is suggested to possess anti-inflammatory and analgesic properties, likely acting through the inhibition of the cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.[1]
Proposed Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound is expected to reduce the production of these pro-inflammatory molecules.
Caption: The proposed anti-inflammatory mechanism of this compound via COX inhibition.
Experimental Evaluation of Anti-inflammatory Activity
To empirically determine the anti-inflammatory potential of this compound, the following standard in vitro and in vivo assays are recommended.
This assay directly measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Reagents and Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system for prostaglandin E₂ (PGE₂) such as an ELISA kit.
-
Assay Procedure: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. In a microplate, add the reaction buffer, a cofactor (e.g., hematin), and the COX enzyme (either COX-1 or COX-2). c. Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control (a known COX inhibitor like indomethacin). d. Pre-incubate the plate to allow the compound to interact with the enzyme. e. Initiate the reaction by adding arachidonic acid. f. Incubate for a specific time at 37°C. g. Stop the reaction by adding a stopping solution (e.g., a strong acid). h. Measure the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.[3][4][5]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9]
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure: a. Acclimatize the animals and fast them overnight before the experiment. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of this compound. d. Administer the test compound or control orally or intraperitoneally. e. After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. f. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable compound with established applications as a synthetic intermediate and potential as a pharmacologically active agent. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and proposed biological evaluation methods. The provided experimental protocols serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its mechanism of action and pharmacological profile.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 32857-63-9 [chemicalbook.com]
- 3. assaygenie.com [assaygenie.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Molecular Structure of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 4-tert-Butylphenylacetic acid. It includes detailed experimental protocols and explores the compound's established role as a non-steroidal anti-inflammatory drug (NSAID) intermediate, offering insights relevant to drug discovery and development.
Introduction
This compound, with the IUPAC name 2-(4-tert-butylphenyl)acetic acid, is a carboxylic acid derivative of tert-butylbenzene.[1] It serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][3] Notably, its structural motif is found in compounds with analgesic and anti-inflammatory properties, positioning it as a molecule of interest in medicinal chemistry and pharmacology.[4] This guide delves into the core structural and chemical aspects of this compound.
Molecular Structure and Chemical Identity
This compound is characterized by a phenyl ring substituted at the para position with a bulky tert-butyl group and an acetic acid moiety. This substitution pattern dictates its chemical behavior and three-dimensional conformation.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |
| CAS Number | 32857-63-9 | [4] |
| Molecular Formula | C₁₂H₁₆O₂ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| SMILES | CC(C)(C)c1ccc(cc1)CC(=O)O | [1] |
| InChI Key | RUAYXHSDAMWEDR-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 77-83 °C | [5] |
| Boiling Point | 302.8 ± 11.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 4.41 ± 0.10 | [4] |
| LogP (Predicted) | 3.2 | [7] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic and Crystallographic Characterization
The definitive structure of this compound has been elucidated through various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the connectivity and chemical environment of the protons and carbons within the molecule.
¹H NMR (400 MHz, CDCl₃): [8]
-
δ 1.32 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
δ 3.60 (s, 2H): Represents the two protons of the methylene (-CH₂-) group.
-
δ 7.22 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the acetic acid group.
-
δ 7.35 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the tert-butyl group.
¹³C NMR (101 MHz, CDCl₃): [8]
-
δ 31.49 (3C): Methyl carbons of the tert-butyl group.
-
δ 34.62: Quaternary carbon of the tert-butyl group.
-
δ 40.84: Methylene carbon.
-
δ 125.70 (2C): Aromatic CH carbons ortho to the tert-butyl group.
-
δ 129.16 (2C): Aromatic CH carbons ortho to the acetic acid group.
-
δ 130.57: Aromatic quaternary carbon attached to the acetic acid group.
-
δ 150.29: Aromatic quaternary carbon attached to the tert-butyl group.
-
δ 177.92: Carboxylic acid carbon.
Single-Crystal X-ray Diffraction
X-ray crystallography provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a | 11.209 (2) Å | |
| b | 12.442 (3) Å | |
| c | 17.250 (5) Å | |
| β | 104.625 (12)° | |
| Volume | 2327.8 (10) ų | |
| Z | 8 | |
| Key Structural Feature | The carboxylic acid group is nearly perpendicular to the benzene ring (dihedral angle of 80.9(3)°). In the crystal, molecules form centrosymmetric dimers via O-H···O hydrogen bonds.[9] |
Biological Activity and Mechanism of Action
This compound is recognized for its anti-inflammatory and analgesic properties, which is consistent with its structural relation to other phenylacetic acid-derived NSAIDs like diclofenac.[4][10]
Anti-Inflammatory Pathway
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid.[1][11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[12] By blocking the active site of COX-1 and COX-2, this compound is presumed to prevent the conversion of arachidonic acid, thereby reducing the production of these pro-inflammatory mediators.[1][11]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 11. ovid.com [ovid.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-tert-butylphenylacetic acid, a key intermediate in the pharmaceutical and chemical industries. The following sections detail various synthetic strategies, complete with experimental protocols and quantitative data to facilitate laboratory application and process development.
Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a robust method for the synthesis of aryl-substituted acetic acids and their derivatives from the corresponding acetophenones. This pathway involves the reaction of 4'-tert-butylacetophenone with morpholine and elemental sulfur to form an intermediate thioamide (2-(4-tert-butylphenyl)-1-morpholinoethanethione), which is subsequently hydrolyzed to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione
-
In a flask equipped with a stirrer and reflux condenser, combine 4'-tert-butylacetophenone, morpholine, and sulfur.[1]
-
Heat the mixture to 210°C and maintain this temperature with constant stirring for 12 hours.[1]
-
Cool the reaction mixture to 80°C and pour it into anhydrous ethanol. A yellow precipitate of the thioamide will form.[1]
-
Isolate the yellow precipitate by filtration.
Step 2: Hydrolysis to this compound
-
Prepare a solution of glacial acetic acid (150 ml), concentrated sulfuric acid (98%, 25 ml), and water (30 ml).[2][3]
-
Add the crude 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) to this solution.[2][3]
-
Heat the mixture to 390 K (117°C) until the solution turns dark green.[2][3]
-
Cool the reaction mixture to room temperature, which will cause the crude this compound to precipitate.[2][3]
-
Pour the mixture into cold water and allow it to cool for 10 hours to complete the precipitation.[1]
-
Collect the crude product by filtration.[1]
-
Recrystallize the solid product from a 1:1 (v/v) ethanol-water solution to obtain colorless prisms of pure this compound.[1][2][3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4'-tert-butylacetophenone | [1] |
| Reagents (Step 1) | Morpholine, Sulfur | [1] |
| Reaction Temperature (Step 1) | 210°C | [1] |
| Reaction Time (Step 1) | 12 hours | [1] |
| Reagents (Step 2) | Acetic acid, Sulfuric acid, Water | [2][3] |
| Reaction Temperature (Step 2) | 117°C | [2][3] |
| Purity (after recrystallization) | 100% | [1] |
Synthesis Workflow:
Caption: Willgerodt-Kindler synthesis of this compound.
Nitrile Hydrolysis Pathway
This synthetic route begins with the conversion of a suitable benzyl halide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid. This is a classic and often high-yielding method for the preparation of arylacetic acids.
Experimental Protocol:
Step 1: Synthesis of 4-tert-butylbenzyl cyanide
-
In a reaction vessel, combine p-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol).[4]
-
Add a saturated solution of 18-crown-6 (50 ml) to the mixture.[4]
-
Reflux the mixture at 80°C for 5 hours.[4]
-
After cooling to room temperature, pour the solution into water and extract with dichloromethane.[4]
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent to yield a yellow liquid.[4]
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) to obtain pure p-tert-butylbenzyl cyanide.[4]
Step 2: Hydrolysis to this compound
-
In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, mix 4-tert-butylbenzyl cyanide with a solution of sulfuric acid in water (e.g., 1150 cc water and 840 cc concentrated sulfuric acid for 6 moles of nitrile).[3]
-
Heat the mixture under reflux with stirring for three hours.[3]
-
Cool the reaction mixture slightly and then pour it into cold water to precipitate the crude phenylacetic acid.[3]
-
Filter the crude product and wash it several times with hot water.[3]
-
The crude acid can be further purified by distillation under reduced pressure or recrystallization.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-tert-butylbenzyl bromide | [4] |
| Reagents (Step 1) | Potassium cyanide, 18-crown-6 | [4] |
| Reaction Temperature (Step 1) | 80°C | [4] |
| Reaction Time (Step 1) | 5 hours | [4] |
| Yield (Step 1) | 99% | [4] |
| Reagents (Step 2) | Sulfuric acid, Water | [3] |
| Reaction Time (Step 2) | 3 hours | [3] |
| Overall Yield | >80% (based on analogous benzyl cyanide hydrolysis) | [3] |
Synthesis Workflow:
Caption: Synthesis via nitrile formation and subsequent hydrolysis.
Grignard Reaction with Carbon Dioxide
The Grignard reaction provides a direct route to carboxylic acids by reacting an organomagnesium halide with carbon dioxide. This method is highly versatile and generally provides good yields.
Experimental Protocol:
-
Prepare the Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 4-tert-butylbromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Alternatively, a commercially available solution of the Grignard reagent can be used.
-
In a separate reaction vessel, place crushed dry ice (solid carbon dioxide).[5]
-
Slowly add the Grignard reagent solution to the dry ice with stirring. A vigorous reaction will occur.[5]
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.[5]
-
Hydrolyze the resulting magnesium salt by slowly adding a dilute acid (e.g., 3 M HCl) until the solution is acidic (pH ~1).[5]
-
The this compound will precipitate.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic extract with water and then dry it over an anhydrous drying agent (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-tert-butylbromobenzene | |
| Reagents | Magnesium, Dry Ice (CO2), HCl (for workup) | [5] |
| Solvent | Anhydrous diethyl ether or THF | |
| Reaction Conditions | Anhydrous, inert atmosphere | [5] |
| Yield | Typically high for Grignard carboxylations | General Knowledge |
Synthesis Workflow:
Caption: Grignard synthesis with carbon dioxide.
Hydrolysis of Ester Precursors
The saponification of a corresponding ester, such as methyl or tert-butyl 4-tert-butylphenylacetate, is a straightforward method to obtain the carboxylic acid.
Experimental Protocol:
-
Dissolve the ester (e.g., methyl 4-tert-butylphenylacetate) in a suitable solvent mixture like methanol and water.[6]
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide.[6]
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[6]
-
Remove the volatile organic solvent under reduced pressure.[6]
-
Dilute the residue with water and acidify the solution with a mineral acid (e.g., dilute HCl) to a pH of approximately 2.[6]
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-tert-butylphenylacetate | General Procedure |
| Reagents | Sodium hydroxide, HCl (for workup) | [6] |
| Solvent | Methanol/Water | [6] |
| Reaction Conditions | Room temperature, stirring | [6] |
| Yield | Can be high, dependent on ester hindrance | [6] |
Synthesis Workflow:
Caption: Synthesis via hydrolysis of a precursor ester.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. arkat-usa.org [arkat-usa.org]
Spectroscopic Profile of 4-tert-Butylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-tert-Butylphenylacetic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in further studies.
Data Presentation: Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d, J = 8.2 Hz | 2H | Ar-H |
| 7.22 | d, J = 8.2 Hz | 2H | Ar-H |
| 3.60 | s | 2H | -CH₂- |
| 1.32 | s | 9H | -C(CH₃)₃ |
| 8.48 (broad s) | s | 1H | -COOH |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 177.92 | C =O |
| 150.29 | Ar-C -C(CH₃)₃ |
| 130.57 | Ar-C -CH₂ |
| 129.16 | Ar-C H |
| 125.70 | Ar-C H |
| 40.84 | -C H₂- |
| 34.62 | -C (CH₃)₃ |
| 31.49 | -C(C H₃)₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3050-3020 | Medium | C-H stretch (Aromatic) |
| ~2960-2870 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1370 | Medium | C-H bend (tert-Butyl) |
| ~1300-1200 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad | O-H bend (Carboxylic acid dimer) |
Note: This data is predicted based on characteristic functional group absorption frequencies. Experimental values may vary.
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.12232 |
| [M+Na]⁺ | 215.10426 |
| [M-H]⁻ | 191.10776 |
| [M+NH₄]⁺ | 210.14886 |
| [M+K]⁺ | 231.07820 |
| [M]⁺ | 192.11449 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: A one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled experiment is generally used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Instrument Setup: The FTIR spectrometer performs a background scan to account for atmospheric and instrumental interferences.
-
Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or softer ionization methods like ESI or Chemical Ionization (CI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 4-tert-Butylphenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylphenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing efficient purification strategies, and ensuring the quality and yield of final products. While extensive quantitative solubility data in various organic solvents is not widely available in the public domain, this guide synthesizes existing information, provides insights based on the solubility of structurally similar molecules, and details a robust experimental protocol for determining precise solubility values.
Solubility Profile of this compound
The solubility of this compound is governed by the interplay between its structural features: a polar carboxylic acid group capable of hydrogen bonding, and a nonpolar t-butylphenyl group which contributes to van der Waals interactions. This dual nature results in varied solubility across different organic solvents.
Quantitative and Qualitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility information for this compound. The qualitative assessments are inferred from general chemical principles of "like dissolves like," information on structurally analogous compounds, and reported recrystallization solvent systems.
| Solvent System | Solvent Type | Solubility Data | Remarks and Inferences |
| Water | Protic, Polar | 339 mg/L | Low solubility due to the large nonpolar t-butylphenyl group. |
| 50% Ethanol/Water | Protic, Polar | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures, which is ideal for purification.[1][2] |
| Alcohols (e.g., Methanol, Ethanol) | Protic, Polar | Expected to be Soluble to Very Soluble | Carboxylic acids are generally soluble in alcohols due to hydrogen bonding.[3][4][5][6] The structurally similar p-tert-butylbenzoic acid is very soluble in alcohol.[7] |
| Ketones (e.g., Acetone) | Aprotic, Polar | Expected to be Soluble to Very Soluble | Phenylacetic acid exhibits high solubility in acetone.[8][9] The polar carbonyl group of the solvent can interact with the carboxylic acid moiety. |
| Esters (e.g., Ethyl Acetate) | Aprotic, Polar | Expected to be Soluble | A common solvent for organic compounds with moderate polarity. |
| Ethers (e.g., Diethyl Ether, THF) | Aprotic, Moderately Polar | Expected to be Soluble | Phenylacetic acid is soluble in diethyl ether.[10][11] |
| Aromatic Hydrocarbons (e.g., Toluene) | Aprotic, Nonpolar | Expected to be Moderately Soluble | The phenyl ring of this compound will have favorable interactions with the aromatic solvent.[3][4][5] |
| Aliphatic Hydrocarbons (e.g., Heptane, Hexane) | Aprotic, Nonpolar | Expected to have Low to Very Low Solubility | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. These can be used as anti-solvents for recrystallization. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for this purpose.
Isothermal Shake-Flask Method
This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Solute and Solvent: To each vial, add a pre-weighed excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.
-
Sample Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.
-
-
Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the mass or volume of the solvent.
Workflow for Synthesis and Purification
The solubility of this compound is a critical parameter in its application as a synthetic intermediate. The following diagram illustrates a typical workflow where solubility considerations are paramount.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ul.ie [pure.ul.ie]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butylphenylacetic acid (CAS No. 32857-63-9). The information herein is curated to support research, development, and quality control activities involving this compound. Data is presented in a structured format, supplemented by detailed experimental protocols and logical workflow visualizations to facilitate practical application.
Core Physical and Chemical Properties
This compound is a carboxylic acid derivative of benzene, characterized by a tert-butyl substituent at the para position of the phenyl ring. Its physical properties are summarized below.
Quantitative Data Summary
The following table consolidates the key physical and chemical parameters of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-tert-butylphenyl)acetic acid | [1] |
| CAS Number | 32857-63-9 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79 - 83 °C | |
| Boiling Point | 302.8 ± 11.0 °C (at 760 mmHg) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| pKa | ~4.31 (Estimated) | [4][5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. Soluble in aqueous base. | [5] |
Spectroscopic and Structural Characterization
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.32 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
δ ~3.60 ppm (s, 2H): Corresponds to the two protons of the methylene (-CH₂-) group adjacent to the carboxylic acid.
-
δ ~7.22 ppm (d, J ≈ 8.2 Hz, 2H): Represents the two aromatic protons ortho to the -CH₂COOH group.
-
δ ~7.35 ppm (d, J ≈ 8.2 Hz, 2H): Represents the two aromatic protons meta to the -CH₂COOH group.
-
δ > 10 ppm (br s, 1H): The carboxylic acid proton, which is often broad and may be exchanged with D₂O.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~31.5 ppm (3C): The three methyl carbons of the tert-butyl group.
-
δ ~34.6 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~40.8 ppm: The methylene carbon (-CH₂-).
-
δ ~125.7 ppm (2C): The two aromatic carbons meta to the -CH₂COOH group.
-
δ ~129.2 ppm (2C): The two aromatic carbons ortho to the -CH₂COOH group.
-
δ ~130.6 ppm: The aromatic carbon ipso to the -CH₂COOH group.
-
δ ~150.3 ppm: The aromatic carbon ipso to the tert-butyl group.
-
δ ~178.0 ppm: The carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy
An IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~2500-3300 cm⁻¹ (broad, strong): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4][5]
-
~2960 cm⁻¹ (sharp, medium-strong): C-H stretching from the tert-butyl and methylene groups.
-
~1700-1725 cm⁻¹ (sharp, very strong): C=O stretching of the carbonyl group in the carboxylic acid.[7] The position within this range can be influenced by hydrogen bonding.[6]
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1410-1440 cm⁻¹ and ~920 cm⁻¹ (medium, broad): In-plane and out-of-plane O-H bending, respectively.[4]
-
~1210-1320 cm⁻¹ (strong): C-O stretching vibration.[4]
Mass Spectrometry (MS)
Under Electron Ionization (EI), this compound (MW = 192.25) is expected to exhibit the following fragmentation patterns:
-
Molecular Ion (M⁺): A peak at m/z = 192.
-
Loss of a methyl group (-CH₃): A significant peak at m/z = 177, corresponding to the stable benzylic cation formed by the loss of a methyl radical from the tert-butyl group.
-
Loss of the carboxylic acid group (-COOH): A peak at m/z = 147, resulting from the cleavage of the bond between the methylene group and the carboxyl group.
-
Tropylium Ion Formation: The most prominent peak is often observed at m/z = 91, corresponding to the tropylium cation (C₇H₇⁺), a common and very stable fragment in compounds containing a benzyl moiety, formed via rearrangement and cleavage.
Crystal Structure
X-ray crystallography has revealed that this compound crystallizes in the monoclinic system.[3] In the solid state, the molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups.[3] The plane of the carboxylic acid group is oriented nearly perpendicular to the plane of the benzene ring.[3]
Experimental Protocols
The determination of the physical characteristics of this compound follows standard laboratory procedures.
Workflow for Physical Characterization
The logical flow for determining the key physical properties of a solid organic compound like this compound is outlined below.
Caption: Workflow for the physical characterization of a chemical compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 80 °C). The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure sample, this range should be narrow (≤ 2 °C).
Solubility and pKa Determination
-
Qualitative Solubility: A few milligrams of the compound are added to ~1 mL of various solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl) in separate test tubes to observe solubility. This compound will be insoluble in water and aq. HCl but will dissolve in aq. NaOH due to the formation of the soluble sodium salt.
-
pKa Determination by Titration: a. A precisely weighed sample of this compound is dissolved in a suitable solvent mixture (e.g., ethanol/water). b. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter. c. A titration curve (pH vs. volume of titrant) is plotted. d. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectroscopic Sample Preparation
-
NMR Spectroscopy: A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
IR Spectroscopy: For a solid sample, a KBr pellet is typically prepared. A few milligrams of the compound are ground with ~100 mg of dry KBr powder. The mixture is then pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull or an ATR (Attenuated Total Reflectance) accessory can be used.
-
Mass Spectrometry: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared for analysis by techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or direct infusion into the mass spectrometer.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 3. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Potential Biological Activity of 4-tert-butylphenylacetic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-tert-butylphenylacetic acid, a compound of interest in pharmaceutical research. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to infer its likely pharmacological profile. This guide focuses on its potential as an anti-inflammatory and anti-cancer agent, providing detailed hypothetical experimental protocols and exploring plausible mechanisms of action, including the NF-κB signaling pathway. Quantitative data from analogous compounds are presented to offer a comparative framework for future research.
Introduction
This compound is an aromatic carboxylic acid with a chemical structure suggestive of potential biological activity. Its phenylacetic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of a bulky tert-butyl group can influence its lipophilicity and interaction with biological targets. While primarily utilized as an intermediate in chemical synthesis, its structural similarity to known bioactive molecules warrants a thorough investigation of its pharmacological potential[2][3]. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential anti-inflammatory and anti-cancer properties of this compound, based on data from closely related analogs.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from the known activities of other phenylacetic acid derivatives and structurally similar compounds that have demonstrated effects on key inflammatory pathways[1].
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction of pro-inflammatory mediators. The structurally related compound, 4-tert-butylphenyl salicylate, has been shown to exert its anti-inflammatory effects by down-regulating the NF-κB pathway. This leads to the suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
4-tert-Butylphenylacetic Acid: A Comprehensive Technical Guide for Researchers in Organic Synthesis and Drug Development
An in-depth exploration of 4-tert-butylphenylacetic acid as a versatile precursor, detailing its chemical properties, key synthetic transformations, and applications in the development of pharmacologically active compounds and other valuable molecules.
Introduction
This compound, a substituted phenylacetic acid derivative, serves as a pivotal building block in the landscape of organic synthesis. Its unique structural features, comprising a bulky tert-butyl group on the phenyl ring and a reactive carboxylic acid moiety, impart specific physicochemical properties that make it a valuable precursor for a diverse array of target molecules. This guide provides a comprehensive overview of this compound, focusing on its role in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Detailed experimental protocols for its key transformations, quantitative data, and insights into the biological pathways of its derivatives are presented to support researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
This compound is a white solid at room temperature.[1] Its bulky tert-butyl group enhances its solubility in many organic solvents. Key physicochemical and spectroscopic data are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| CAS Number | 32857-63-9 | [1] |
| Melting Point | 79.0-83.0 °C | [3] |
| Boiling Point | 150-160 °C @ 15 Torr | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common laboratory-scale method involves the hydrolysis of its corresponding methyl ester.[1] Another scalable industrial method starts from p-tert-butylacetophenone.[5]
Experimental Protocol: Synthesis from p-tert-Butylacetophenone
This method involves the reaction of p-tert-butylacetophenone with morpholine and sulfur, followed by acidification.[5]
Step 1: Formation of the Thiomorpholide Intermediate
-
In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 200 g of p-tert-butylacetophenone and 216 g of morpholine.
-
After mixing by stirring, add 92 g of sulfur.
-
Heat the mixture with constant stirring. The temperature is gradually increased from 110 °C to a reaction temperature of 210 °C. Reflux will be observed starting around 120 °C.
-
Maintain the reaction at 210 °C for 12 hours.
-
Cool the reaction mixture to 80 °C and pour it into 500 mL of anhydrous ethanol to precipitate the yellow sulfo-tertiary butyl morpholine amide.
Step 2: Acidification to this compound
-
Place 100 g of the yellow precipitate into a mixture of 150 mL of glacial acetic acid and 25 mL of concentrated (98%) sulfuric acid.
-
Heat the mixture to a reaction temperature of 114-118 °C and maintain for 3 hours.
-
Pour the reaction solution into cold water and let it cool for 10 hours to obtain the crude this compound.
Step 3: Purification
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, transparent crystals of this compound. The purity can reach up to 100%.[5]
This compound as a Precursor in Organic Synthesis
The carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. Key reactions include esterification, amidation, reduction to the corresponding alcohol, and subsequent conversion to halides.
Esterification
Esterification of this compound is a common transformation to produce esters that may have applications as fragrances or as intermediates for further synthesis.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-tert-butylphenylacetate.
-
Purify the crude product by vacuum distillation or column chromatography.
Amidation
Amides of this compound are of interest for their potential biological activities. The synthesis is typically achieved by activating the carboxylic acid followed by reaction with an amine.
-
Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (1.1-1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-tert-butylphenylacetyl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude acyl chloride in a dry, aprotic solvent.
-
Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent, dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure 4-tert-butylphenylacetamide.
-
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol, 2-(4-tert-butylphenyl)ethanol, which is another valuable intermediate.
-
In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in dry diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.[6]
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield 2-(4-tert-butylphenyl)ethanol. A yield of approximately 72% can be expected.[6]
Conversion of Alcohol to Alkyl Halide
The alcohol derivative can be further converted into an alkyl halide, such as 1-(2-bromoethyl)-4-(tert-butyl)benzene, which is a useful intermediate for introducing the 4-tert-butylphenethyl group into other molecules.
-
In a round-bottom flask, dissolve 2-(4-tert-butylphenyl)ethanol (1 equivalent) in a suitable dry solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-4-(tert-butyl)benzene.
-
Purify the product by column chromatography or vacuum distillation.
Applications in Drug Development and Biological Activity
Derivatives of this compound have garnered significant interest in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs, including derivatives structurally related to this compound like ibuprofen, function by blocking the active site of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Antimicrobial and Antifungal Activities
Beyond their anti-inflammatory properties, derivatives of this compound have been investigated for other biological activities. For instance, various amide and ester derivatives of substituted phenylacetic acids have shown potential as antimicrobial and antifungal agents.[7][8] Phenolic compounds containing a tert-butyl group, which are structurally related, have demonstrated notable antifungal activity against various phytopathogens.[9] Some amide derivatives have also been found to possess antibacterial properties.[10] The lipophilic nature of the 4-tert-butylphenyl group can facilitate the transport of these molecules across microbial cell membranes, contributing to their biological effects.
Summary of Quantitative Data for Key Derivatives
The following table summarizes the available quantitative data for this compound and its key derivatives discussed in this guide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
| This compound | C₁₂H₁₆O₂ | 192.25 | >95 (from p-tert-butylacetophenone) | 79.0-83.0 | 150-160 @ 15 Torr | [3][4][5] |
| 2-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 | ~72 | 32-35 | - | [4][6] |
Note: Detailed yield and spectroscopic data for the ethyl ester, amide, and bromo derivatives are dependent on specific reaction conditions and purification methods and should be determined empirically.
Conclusion
This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its utility is demonstrated through its role in the synthesis of a range of compounds, from commercially significant pharmaceuticals to novel molecules with potential biological activities. The synthetic transformations detailed in this guide, including esterification, amidation, reduction, and halogenation, provide a robust toolkit for researchers. The clear connection between its derivatives and the inhibition of the cyclooxygenase pathway underscores its importance in drug discovery and development. Further exploration of the biological properties of novel derivatives of this compound is a promising avenue for future research.
References
- 1. This compound | 32857-63-9 [chemicalbook.com]
- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity and Action Mechanisms of 2,4-Di- tert-butylphenol against Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups [mdpi.com]
An In-depth Technical Guide to 4-tert-Butylphenylacetic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 4-tert-Butylphenylacetic acid, a significant organic compound that has found applications ranging from pharmaceuticals to fragrances. This document delves into its historical context, synthesis methodologies, and its role as a key intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound, with the chemical formula C₁₂H₁₆O₂, is a white crystalline powder.[1] Its molecular structure, featuring a phenylacetic acid core with a tert-butyl group at the para position, has made it a valuable building block in organic synthesis.[1] This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceutical compounds, including NSAIDs and antihypertensive agents.[1]
Discovery and History
While the precise date and the individual researchers behind the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of phenylacetic acid derivatives and the advancements in Friedel-Crafts alkylation reactions. The precursor, 4-tert-butyltoluene, is a key intermediate produced through the alkylation of toluene.[2] The synthesis of 4-tert-butyltoluene has evolved from using corrosive homogeneous catalysts to more environmentally friendly solid acids.[2] The development of efficient synthetic routes to 4-tert-butyltoluene was a critical step that enabled the subsequent synthesis and exploration of its derivatives, including this compound.
Synthesis of this compound
Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.
Hydrolysis of Methyl 4-tert-Butylphenylacetate
A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol:
-
Dissolution: Methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) is dissolved in methanol (160 mL).[2]
-
Hydrolysis: Water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) are added to the solution.[2] The mixture is stirred at room temperature overnight.[2]
-
Work-up: The volatile solvent is removed under reduced pressure. The residue is diluted with water and acidified to a pH of 4 using a 1 N sulfuric acid solution.[2]
-
Isolation: The resulting precipitate is filtered, washed with water, and dried to yield this compound as a white solid.[2]
Caption: General workflow for the synthesis of this compound via hydrolysis.
From p-tert-Butyl Acetophenone
An alternative route starts from p-tert-butyl acetophenone.
Experimental Protocol:
-
Reaction: p-tert-Butyl acetophenone, morpholine, and sulfur are heated in a flask at 210°C for 12 hours with constant stirring.[3]
-
Precipitation: The reaction mixture is poured into anhydrous ethanol to obtain a yellow precipitate.[3]
-
Acidification: The precipitate is then acidified in a solution of glacial acetic acid and sulfuric acid.[3]
-
Isolation and Purification: The acidified solution is poured into cold water and cooled for 10 hours to obtain the crude product.[3] The crude this compound is then recrystallized from a 50% ethanol-water solution to yield the pure compound.[3]
Caption: Synthesis of this compound starting from p-tert-butyl acetophenone.
Physicochemical Properties and Characterization
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 32857-63-9 | [1] |
| Appearance | White crystalline powder | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92 | [2] |
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably nonsteroidal anti-inflammatory drugs (NSAIDs).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[6]
The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effect of gastrointestinal irritation is linked to the inhibition of COX-1.[6]
Caption: Simplified signaling pathway of NSAID action through COX inhibition.
While specific blockbuster drugs directly derived from this compound are not prominently highlighted in the literature, its structural motif is found in various compounds investigated for anti-inflammatory properties. For example, derivatives of 2,6-di-tert-butylphenol, which shares the tert-butylphenyl group, have been studied for their ability to inhibit cyclooxygenase and 5-lipoxygenase.[7]
Antihypertensive Agents
The use of this compound as a precursor for antihypertensive drugs is less direct and not as well-documented as its role in NSAID synthesis. However, the broader class of phenylacetic acid derivatives has been explored for various cardiovascular applications. The development of antihypertensive drugs often involves targeting pathways like the renin-angiotensin system or calcium channels.[8][9] While a direct lineage from this compound to a specific antihypertensive drug is not clearly established in the provided search results, its chemical scaffold holds potential for the synthesis of novel cardiovascular agents.
Use in the Fragrance Industry
Beyond its pharmaceutical applications, this compound and its esters have found a place in the fragrance industry. Esters derived from this acid can possess pleasant aromas and are used in various consumer products. For instance, 4-tert-butylcyclohexyl acetate, a related compound, is widely used in perfumes for its woody and fruity scent.[10] The stability and odor characteristics of the tert-butylphenyl group make it a desirable component in fragrance formulations.
Conclusion
This compound is a versatile chemical intermediate with a history rooted in the advancements of organic synthesis. Its primary significance lies in its role as a building block for nonsteroidal anti-inflammatory drugs, leveraging the well-understood mechanism of cyclooxygenase inhibition. While its direct contribution to major commercial drugs is not always explicitly detailed, its structural features are present in numerous compounds with pharmacological activity. Furthermore, its utility extends to the fragrance industry, showcasing the diverse applications of this seemingly simple molecule. Future research may continue to uncover novel applications for this compound and its derivatives in medicine and materials science.
References
- 1. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-hypertensive Herbs and their Mechanisms of Action: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Analogs and Derivatives of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylphenylacetic acid is a carboxylic acid derivative characterized by a phenylacetic acid core structure substituted with a tert-butyl group at the para position. This compound and its analogs have garnered interest in medicinal chemistry due to their potential as anti-inflammatory agents and as scaffolds for the development of other therapeutic agents. The lipophilic tert-butyl group significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, making them an interesting subject for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the analogs and derivatives of this compound, with a focus on their anti-inflammatory potential.
Synthesis of Analogs and Derivatives
The core structure of this compound can be readily modified to generate a variety of analogs, including esters and amides, to explore their therapeutic potential.
General Synthesis of this compound
A common method for the preparation of this compound involves the Willgerodt-Kindler reaction. This process typically starts with 4-tert-butylacetophenone, which is reacted with morpholine and sulfur. The resulting thiomorpholide is then hydrolyzed to yield the final carboxylic acid product.
Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized through standard amide coupling reactions. One common method involves the activation of the carboxylic acid group using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine.
Experimental Protocol: General Synthesis of 4-tert-Butylphenylacetamide Derivatives [1]
-
Dissolve 4-tert-butylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), the desired amine (1.1 equivalents), EDCI (1.5 equivalents), and HOBt (1.5 equivalents) sequentially.
-
Stir the reaction mixture for 30 minutes at 0°C and then allow it to warm to room temperature for 3 hours.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through various methods, such as Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.
Biological Activities and Mechanisms of Action
Analogs and derivatives of this compound have primarily been investigated for their anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as the carrageenan-induced paw edema assay in rodents. This model allows for the assessment of a compound's ability to reduce acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][3][4]
-
Acclimate male Wistar rats for one week prior to the experiment.
-
Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Cyclooxygenase (COX) Inhibition
The inhibition of COX-1 and COX-2 enzymes is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs). Phenylacetic acid derivatives can act as competitive inhibitors of these enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.
Experimental Workflow: In Vitro COX Inhibition Assay
Workflow for in vitro COX inhibition assay.
Signaling Pathway Modulation
Inflammation is a complex process involving multiple signaling pathways. Key pathways implicated in the inflammatory response include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Phenylacetic acid derivatives may exert their anti-inflammatory effects by modulating these pathways, downstream of COX inhibition or through other mechanisms. For instance, by reducing prostaglandin E2 (PGE2) production, they can indirectly affect signaling cascades that are sensitive to prostanoids.
Signaling Pathway: Inhibition of Pro-inflammatory Gene Expression
Inhibition of Pro-inflammatory Gene Expression.
Quantitative Data Summary
The following tables summarize the biological activity of selected analogs and derivatives of this compound and related structures.
Table 1: In Vivo Anti-inflammatory Activity of tert-Butyl Phenylcarbamate Derivatives [1]
| Compound | Structure | % Inhibition of Paw Edema (3h) |
| 4c | tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | 83.3% |
| Indomethacin | Standard Drug | Not specified in this context |
Activity measured in the carrageenan-induced rat paw edema model.
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Related Phenylacetic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Lumiracoxib | >100 | 0.08 | >1250 |
| Diclofenac | 0.1 | 0.01 | 10 |
Data for lumiracoxib, a phenylacetic acid derivative, illustrates the potential for high COX-2 selectivity within this class of compounds.[5]
Conclusion
The analogs and derivatives of this compound represent a promising area of research for the development of novel anti-inflammatory agents. Modification of the carboxylic acid moiety to esters and amides offers a strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The primary mechanism of action appears to be the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandins. Further investigation into the structure-activity relationships and the effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial in optimizing the therapeutic potential of this class of molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these compounds.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-tert-Butylphenylacetic Acid from p-tert-Butyltoluene
Introduction
4-tert-Butylphenylacetic acid is a significant chemical intermediate, primarily utilized as a raw material in the synthesis of pharmaceuticals and ester-based fragrances.[1] The synthesis of this compound from p-tert-butyltoluene is a multi-step process that involves the initial oxidation of the methyl group followed by a one-carbon homologation of the resulting carboxylic acid. This document provides detailed protocols for the key transformations, summarizes quantitative data from various methods, and presents visual workflows to guide researchers, scientists, and drug development professionals through the synthetic process.
Overall Synthetic Strategy
The primary pathway for converting p-tert-butyltoluene to this compound involves two main stages:
-
Oxidation: The methyl group of p-tert-butyltoluene is oxidized to a carboxyl group to form the intermediate, 4-tert-butylbenzoic acid.
-
Homologation: An additional methylene (-CH2-) group is inserted between the aromatic ring and the carboxyl group of 4-tert-butylbenzoic acid to yield the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-tert-Butylbenzoic Acid (Intermediate)
The oxidation of the benzylic methyl group of p-tert-butyltoluene is the initial and crucial step. This transformation can be achieved using various oxidizing agents and catalytic systems, with the choice of method impacting yield, cost, and environmental safety.[2]
Oxidation Methodologies: Data Summary
The following table summarizes quantitative data for different methods used to oxidize p-tert-butyltoluene to 4-tert-butylbenzoic acid.
| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | PTBT Conversion (%) | PTBBA Yield (%) | Reference(s) |
| Nitric Acid Oxidation | Nitric Acid | None (Autoclave) | 180 | 8 | - | - | [2] |
| Microwave/KMnO4 | Potassium Permanganate | Water | Microwave (660W) | 0.83 | - | - | [2] |
| Catalytic Air Oxidation | Cobalt Acetylacetonate (0.003% mass frac. Co) | Acetic Acid | 150 | 8 | 54.9 | 94.8 | [3] |
| Catalytic O2 Oxidation | Cobalt Naphthenate (0.06 g metal/mol PTBT) | None | 140 | 3 | - | - | [4] |
| High-Shear O2 Oxidation | Cobalt Acetate | None | 160 | 5 | - | 56.8 | [5] |
PTBT: p-tert-Butyltoluene; PTBBA: 4-tert-Butylbenzoic Acid
Experimental Protocol 1: Potassium Permanganate Oxidation
This protocol describes a common laboratory-scale method for the oxidation of p-tert-butyltoluene using a strong oxidizing agent.
Materials:
-
p-tert-Butyltoluene
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-tert-butyltoluene and water.
-
Slowly add potassium permanganate to the stirred mixture in portions. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the crude 4-tert-butylbenzoic acid. If the solution is still colored, a small amount of sodium bisulfite can be added to reduce any remaining MnO2.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in an aqueous solution of sodium hydroxide.[2]
-
Filter the solution to remove any insoluble impurities.[2]
-
Re-precipitate the purified 4-tert-butylbenzoic acid by adding HCl to the filtrate.
-
Collect the purified product by filtration, wash with cold water, and dry.[2]
Experimental Protocol 2: Catalytic Oxidation with Molecular Oxygen
This method represents an industrially relevant approach, using a catalyst and air or pure oxygen as the oxidant.[3][4]
Materials:
-
p-tert-Butyltoluene (PTBT)
-
Cobalt (II) catalyst (e.g., cobalt naphthenate or cobalt acetylacetonate)[3][4]
-
Acetic acid (solvent, optional)[6]
-
Oxygen or compressed air source
Procedure:
-
Set up a glass reactor or autoclave equipped with a gas inlet tube (sparger), a condenser, a thermometer, and a mechanical stirrer.[4]
-
Charge the reactor with p-tert-butyltoluene, the cobalt catalyst, and acetic acid (if used as a solvent).[4][6]
-
Heat the reaction mixture to the desired temperature (e.g., 140-150 °C).[3][4]
-
Bubble oxygen or air through the stirred reaction mixture at a constant flow rate (e.g., 5 L/h).[4]
-
Monitor the reaction progress by measuring the acidity of the mixture periodically.[4]
-
Once the desired conversion is achieved, stop the gas flow and cool the reactor to room temperature.
-
Isolate the 4-tert-butylbenzoic acid from the reaction mixture. This may involve crystallization by cooling, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Part 2: Synthesis of this compound (Homologation)
The conversion of 4-tert-butylbenzoic acid to this compound requires the insertion of a single carbon atom. The Arndt-Eistert synthesis is a classic and effective method for this one-carbon homologation.[7][8]
Experimental Protocol 3: Arndt-Eistert Synthesis
This synthesis is a three-step sequence involving the formation of an acid chloride, reaction with diazomethane, and a final rearrangement.
Warning: Diazomethane is toxic, explosive, and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized non-ground glass joints.
Step 2a: Synthesis of 4-tert-Butylbenzoyl Chloride
Materials:
-
4-tert-Butylbenzoic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-tert-butylbenzoic acid in the anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise to the stirred suspension at room temperature. Gas evolution (SO2 and HCl) will be observed.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (distillation) to obtain the crude 4-tert-butylbenzoyl chloride, which can often be used in the next step without further purification.[9]
Step 2b & 2c: Diazoketone Formation and Wolff Rearrangement
Materials:
-
4-tert-Butylbenzoyl chloride
-
Diazomethane (in a suitable solvent like diethyl ether)
-
Silver(I) oxide (Ag2O) or other catalyst (e.g., silver benzoate)
-
Water or an alcohol/water mixture (nucleophile)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
Diazoketone Formation:
-
Prepare a solution of diazomethane in diethyl ether using an appropriate generator.
-
Cool the diazomethane solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-tert-butylbenzoyl chloride in an anhydrous solvent to the stirred diazomethane solution. An excess of diazomethane is required to react with the HCl byproduct.[8]
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, allowing it to proceed overnight. The formation of the yellow diazoketone intermediate occurs.
-
-
Wolff Rearrangement:
-
To the solution of the crude diazoketone, add the nucleophile (e.g., water in THF or dioxane).[7]
-
Add the silver(I) catalyst (e.g., Ag2O) portion-wise or as a suspension. The catalyst induces the rearrangement of the diazoketone to a ketene with the evolution of nitrogen gas.[7]
-
The ketene is immediately trapped by the water present in the reaction mixture to form this compound.
-
After the reaction is complete (indicated by the cessation of nitrogen evolution), filter the mixture to remove the catalyst.
-
Acidify the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization.[1]
-
Alternative Route: Willgerodt-Kindler Reaction
An alternative pathway to this compound involves the Willgerodt-Kindler reaction, starting from 4'-tert-butylacetophenone.[1][10] The acetophenone can be prepared via Friedel-Crafts acylation of tert-butylbenzene.[11] This route avoids the use of highly toxic cyanides mentioned in some literature.[1]
Procedure Overview:
-
Willgerodt-Kindler Reaction: Heat 4'-tert-butylacetophenone with sulfur and an amine (e.g., morpholine) to form the corresponding thioamide, 2-(4-tert-butylphenyl)-1-morpholinoethanethione.[1][12]
-
Hydrolysis: Hydrolyze the resulting thioamide using a mixture of acetic acid, sulfuric acid, and water at elevated temperatures to yield this compound.[13]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the primary synthetic route (Oxidation followed by Arndt-Eistert synthesis).
Caption: Experimental workflow for the synthesis.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. P-Tert-Butylbenzoic Acid PTBBA [p-toluenesulfonicacid-ptbba.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. prepchem.com [prepchem.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 4-tert-Butylphenylacetic Acid via the Willgerodt-Kindler Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-tert-Butylphenylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol for the synthesis of this compound, primarily focusing on the robust and reliable Willgerodt-Kindler reaction. This method involves the conversion of an aryl alkyl ketone to a thioamide, followed by hydrolysis to the corresponding carboxylic acid, offering a safe and efficient alternative to methods employing highly toxic reagents.[1]
Experimental Protocols
Method 1: Willgerodt-Kindler Reaction from 4'-tert-Butylacetophenone
This protocol is adapted from a well-established procedure for the synthesis of phenylacetic acid derivatives.[1][2][3][4][5][6] It involves two main steps: the formation of a thioamide intermediate and its subsequent hydrolysis.
Part A: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (Thioamide Intermediate)
Materials and Reagents:
-
4'-tert-Butylacetophenone
-
Morpholine
-
Sulfur powder
-
Ethanol (anhydrous)
-
Three-necked flask equipped with a mechanical stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a 500 mL three-necked flask, combine 200g of 4'-tert-butylacetophenone, 216g of morpholine, and 92g of sulfur.[1]
-
Heat the mixture with constant stirring. The temperature should be gradually increased from 110 °C to 210 °C. Reflux will begin at approximately 120 °C.[1]
-
Maintain the reaction at 210 °C for 12 hours.[1]
-
After 12 hours, cool the reaction mixture to 80 °C.
-
Pour the warm reaction solution into 500 mL of anhydrous ethanol to precipitate the product.[1]
-
Filter the resulting yellow precipitate, which is the crude 2-(4-tert-butylphenyl)-1-morpholinoethanethione.
Part B: Hydrolysis to this compound
Materials and Reagents:
-
Crude 2-(4-tert-butylphenyl)-1-morpholinoethanethione
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Cold water
-
50% aqueous ethanol solution
-
Beakers
-
Filtration apparatus
Procedure:
-
In a suitable flask, prepare a solution containing 150 mL of glacial acetic acid, 25 mL of 98% sulfuric acid, and 30 mL of water.[7]
-
Add 55 g of the crude thioamide intermediate to the acid solution.[7]
-
Heat the mixture to 114-118 °C and maintain this temperature for 3 hours, or until the reaction mixture turns dark green.[1][7]
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude this compound.[1]
-
Allow the mixture to stand for 10 hours to ensure complete precipitation.[1]
-
Filter the crude product.
-
Recrystallize the crude solid from a 50% ethanol-water solution to obtain colorless, crystalline prisms of pure this compound.[1][7]
Method 2: Hydrolysis of Methyl 4-tert-Butylphenylacetate
This alternative method provides a route to the target compound from its methyl ester.[8]
Materials and Reagents:
-
Methyl 4-tert-butylphenylacetate
-
Methanol
-
Sodium hydroxide
-
Water
-
1 N Sulfuric acid solution
-
Rotary evaporator
Procedure:
-
Dissolve 4.13 g (20 mmol) of methyl 4-tert-butylphenylacetate in 160 mL of methanol.[8]
-
Add 40 mL of water and 1.2 g (30 mmol) of sodium hydroxide to the solution.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
Remove the volatile solvent (methanol) using a rotary evaporator.[8]
-
Dilute the residue with water and acidify to pH 4 with 1 N sulfuric acid solution.[8]
-
Filter the precipitated solid, wash with water, and dry to yield this compound as a white solid.[8]
Data Presentation
| Parameter | Method 1: Willgerodt-Kindler | Method 2: Hydrolysis of Ester | Reference |
| Starting Material | 4'-tert-Butylacetophenone | Methyl 4-tert-butylphenylacetate | [1][8] |
| Key Reagents | Morpholine, Sulfur, H₂SO₄, Acetic Acid | Sodium Hydroxide, Methanol | [1][8] |
| Reaction Time | ~15 hours | Overnight | [1][8] |
| Yield | Not explicitly stated, but protocol suggests high conversion. | 39% | [8] |
| Purity | High, described as "transparent crystals".[1] Can reach 100%.[1] | Not explicitly stated, but NMR data is provided. | [1][8] |
| Melting Point | 79.0 - 83.0 °C | Not provided | [9] |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | [7] |
| Appearance | Colorless prisms / White to off-white powder/crystals | White solid | [7][8][9] |
¹H NMR Data (400 MHz, CDCl₃): δ 1.32 (s, 9H), 3.60 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H).[8] ¹³C NMR Data (101 MHz, CDCl₃): δ 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92.[8]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the hydrolysis of the methyl ester to the acid.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt_rearrangement [chemeurope.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 32857-63-9 [chemicalbook.com]
- 9. 4-tert-ブチルフェニル酢酸 | this compound | 32857-63-9 | 東京化成工業株式会社 [tcichemicals.com]
Application Notes and Protocols for the Purification of 4-tert-Butylphenylacetic Acid via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 4-tert-Butylphenylacetic acid using recrystallization. The protocol details the use of a 50% ethanol-water solvent system, a method cited in scientific literature for yielding high-purity crystalline products.[1][2][3] This application note includes detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Purity of this compound is critical for downstream applications, necessitating an effective and scalable purification method. Recrystallization is a robust technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For this compound, a mixture of ethanol and water has been identified as an effective solvent system, providing a significant solubility differential between hot and cold conditions.
Principle of Recrystallization
Recrystallization is a purification technique that relies on the principle that the solubility of most solids in a solvent increases with temperature. In this process, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts and may have different solubility characteristics, tend to remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.
Potential Impurities in Crude this compound
The synthesis of this compound often proceeds via the Willgerodt-Kindler reaction of 4'-tert-butylacetophenone.[4] This reaction is known to produce a variety of byproducts. While a definitive list of impurities is dependent on the specific reaction conditions, potential contaminants in the crude product may include:
-
Unreacted 4'-tert-butylacetophenone: The starting material for the synthesis.
-
Sulfur-containing byproducts: Characteristic impurities from the Willgerodt-Kindler reaction.
-
Other organic residues: Side products from incomplete or alternative reaction pathways.
Recrystallization is an effective method for removing these types of impurities, as their solubility profiles in the chosen solvent system typically differ from that of the desired product.
Experimental Protocol: Recrystallization from Ethanol-Water
This protocol outlines the procedure for the purification of this compound using a 50% (v/v) ethanol-water mixture.
4.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
For every 1 gram of crude product, prepare a 50% ethanol-water solvent mixture by combining 5 mL of ethanol and 5 mL of water in a separate beaker.
-
Add a magnetic stir bar to the flask containing the crude acid.
-
Add a small portion of the 50% ethanol-water solvent to the crude material.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the hot solvent mixture portion-wise until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any adhering mother liquor containing impurities.
-
Continue to apply vacuum for several minutes to pull air through the crystals and aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point of this compound (approximately 80-82°C) or in a vacuum desiccator.
-
Data Presentation
The following table provides representative data for the physical properties of this compound and the parent compound, phenylacetic acid, which can be used to understand the principles of the recrystallization process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water ( g/100 mL) | Solubility in Ethanol |
| This compound | C₁₂H₁₆O₂ | 192.25 | 80 - 82 | Sparingly soluble | Soluble |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76 - 78 | 1.66 (at 20°C)[5] | Very soluble[5] |
Visual Workflow and Diagrams
Diagram 1: Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process for this compound.
Diagram 2: Logical Relationship of Purification
Caption: The logical relationship between the states of the compound and impurities during the purification process.
Conclusion
Recrystallization from a 50% ethanol-water mixture is a highly effective and straightforward method for the purification of this compound. By following the detailed protocol provided in these application notes, researchers, scientists, and drug development professionals can consistently obtain a high-purity product suitable for demanding applications. The key to successful recrystallization lies in the careful selection of the solvent system and the controlled cooling of the saturated solution to promote the formation of well-defined, pure crystals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-Butylphenylacetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-tert-butylphenylacetic acid as a versatile scaffold in medicinal chemistry. The document details its application in the development of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), antihypertensive agents, Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists, and Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) modulators. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.
Introduction
This compound is a carboxylic acid derivative characterized by a phenylacetic acid core with a tert-butyl substituent.[1] This structural motif has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, primarily due to the favorable physicochemical properties imparted by the tert-butyl group, which can enhance metabolic stability and lipophilicity, influencing the pharmacokinetic and pharmacodynamic profiles of the final compounds.[2] This document outlines the key medicinal chemistry applications of this compound and provides detailed protocols for the evaluation of its derivatives.
Therapeutic Applications and Quantitative Data
The this compound scaffold has been successfully employed to generate compounds with a range of biological activities. The following sections summarize the key therapeutic areas and present the available quantitative data for representative derivatives.
Anti-inflammatory and Analgesic Activity (NSAIDs)
This compound itself exhibits anti-inflammatory and analgesic properties, making it a valuable component in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3]
Table 1: COX Inhibition Data for NSAIDs (General)
| Compound | Target | IC50 (µM) | Assay System |
| Flurbiprofen-propyphenazone prodrug | COX-1 | 6.16 ± 0.02 | In vitro |
| Flurbiprofen-propyphenazone prodrug | COX-2 | 1.19 ± 0.02 | In vitro |
| Indomethacin Ester 3 | COX-2 | 0.42 | In vitro |
| Hydroxamic acid of ibuprofen 5 | COX-2 | 0.63 | In vitro |
Note: The table presents general data for NSAIDs to provide context for the evaluation of this compound derivatives. Specific COX inhibition data for direct derivatives of this compound were not available in the searched literature.
Antihypertensive Activity
Derivatives of this compound have been investigated as potential antihypertensive agents.[1] The structural features of these compounds can be modified to target various mechanisms involved in blood pressure regulation, such as acting as vasodilators.[4]
TRPV1 Antagonism for Pain Management
A significant area of investigation for 4-tert-butylphenyl-containing compounds is the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin.[1][5] Antagonists of TRPV1 are being explored as a novel class of analgesics for the treatment of chronic pain.
Table 2: In Vitro Activity of 4-tert-Butylphenyl Derivatives as TRPV1 Antagonists
| Compound | Assay | Target | IC50 (nM) |
| BCTP | Capsaicin-induced activation | Human TRPV1 | 65.4 |
| BCTP | Low pH-induced activation | Human TRPV1 | 26.4 |
| SB366791 | Capsaicin-induced Ca2+ influx | Rat Trigeminal Ganglion Cells | 651.9 |
| Phenoxyacetamide Derivative 15d | Capsaicin-induced inhibition | Human TRPV1 | 33 |
| Benzamide Derivative (+/-)-2 | Capsaicin-induced calcium influx | Human TRPV1 | 23 |
| Benzamide Derivative (+/-)-3 | Capsaicin-induced calcium influx | Human TRPV1 | 14 |
RORγt Modulation for Autoimmune Diseases
The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases. Modulators of RORγt are therefore attractive targets for the development of new therapies for conditions such as psoriasis and rheumatoid arthritis. The 4-tert-butylphenyl moiety has been incorporated into molecules designed to modulate RORγt activity.
Specific IC50 or EC50 values for this compound derivatives as RORγt modulators are not detailed in the provided search results. The development of such compounds is an active area of research.
Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to the evaluation of this compound derivatives.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is adapted from a colorimetric inhibitor screening assay.
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8)
-
Heme
-
Ovine COX-1 or Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare Reagents: Dilute Assay Buffer, Heme, and COX enzymes as per the manufacturer's instructions. Prepare a working solution of arachidonic acid.
-
Assay Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme, and 10 µl of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 10 µl of arachidonic acid solution to all wells to start the reaction.
-
Add Colorimetric Substrate: Immediately add 10 µl of TMPD solution to all wells.
-
Read Absorbance: Precisely two minutes after initiating the reaction, read the absorbance at 590 nm.
-
Data Analysis: Subtract the background absorbance from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Protocol: In Vitro Capsaicin-Induced Calcium Influx Assay (TRPV1 Antagonism)
This protocol describes a fluorescent-based assay to measure the influx of calcium through TRPV1 channels.[1][6]
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or another calcium-sensitive dye
-
Pluronic F-127
-
Capsaicin (agonist)
-
Test compounds (potential antagonists)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the microplates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon capsaicin addition corresponds to calcium influx.
-
Calculate the percentage of inhibition of the capsaicin-induced response by the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Diagram: TRPV1 Calcium Influx Assay Workflow
Caption: Workflow for the TRPV1 calcium influx assay.
Protocol: RORγt Reporter Gene Assay
This protocol outlines a cell-based reporter assay to screen for modulators of RORγt activity.[7][8]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for a GAL4-RORγt LBD fusion protein
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the host cells with the GAL4-RORγt LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere and recover.
-
Compound Treatment: Add the test compounds at various concentrations to the cells and incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measure Luminescence: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to a co-transfected control reporter or total protein concentration).
-
For inverse agonists, calculate the percentage of inhibition of the basal RORγt activity.
-
For agonists, calculate the fold activation over the vehicle control.
-
Determine IC50 or EC50 values by plotting the response against the log of the compound concentration.
-
Diagram: RORγt Reporter Gene Assay Workflow
Caption: Workflow for the RORγt reporter gene assay.
Signaling Pathways
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin leads to an influx of cations, primarily Ca2+ and Na+, into sensory neurons.[1] This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and heat.[1][9]
Diagram: Simplified TRPV1 Signaling Pathway
Caption: Simplified TRPV1 signaling pathway upon activation by capsaicin and inhibition by an antagonist.
RORγt Signaling Pathway in Th17 Cell Differentiation
RORγt is a master regulator of Th17 cell differentiation. Upon activation by upstream signals (e.g., cytokines like IL-6 and TGF-β), STAT3 is activated and induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors, binds to the promoter regions of genes encoding key Th17 cytokines, such as IL-17A and IL-17F, driving their transcription and subsequent secretion.
Diagram: Simplified RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential in the development of novel therapeutics for a range of diseases, including inflammatory conditions, pain, and autoimmune disorders. The provided application notes and protocols are intended to serve as a resource for researchers in the field, facilitating the design, synthesis, and evaluation of new chemical entities based on this promising chemical starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bms.kr [bms.kr]
- 7. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 4-tert-Butylphenylacetic Acid as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-tert-butylphenylacetic acid as a scaffold for generating novel compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies and provide a roadmap for the development of new anti-inflammatory and anticancer agents.
Introduction to this compound in Drug Discovery
This compound is a carboxylic acid derivative featuring a bulky tert-butyl group on the phenyl ring.[1] This structural motif is of significant interest in medicinal chemistry as the tert-butyl group can enhance lipophilicity, influence metabolic stability, and provide specific steric interactions with biological targets. Its carboxylic acid handle offers a versatile point for chemical modification, allowing for the synthesis of a diverse range of derivatives, including esters and amides. This versatility makes it an attractive starting material for the development of novel therapeutic agents.[1]
Application: Synthesis of Novel Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Derivatives of this compound can be designed as selective COX-2 inhibitors. The general strategy involves the conversion of the carboxylic acid moiety into various heterocyclic systems or amide linkages, which can confer selectivity and enhance anti-inflammatory potency.
Synthesis of N-Aryl-2-(4-tert-butylphenyl)acetamides
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(4-tert-butylphenyl)acetamides via DCC Coupling
This protocol describes the synthesis of amide derivatives of this compound, a common strategy to create prodrugs or compounds with altered biological activity.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) in anhydrous DCM.
-
Slowly add the aniline solution to the reaction mixture from step 3.
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(4-tert-butylphenyl)acetamide.
Expected Biological Activity and Data Presentation
The synthesized amide derivatives are expected to exhibit anti-inflammatory properties. The following table summarizes hypothetical but realistic data for a series of synthesized compounds, demonstrating their potential as selective COX-2 inhibitors.
| Compound ID | R-group on Aniline | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| TBPA-Amide-1 | H | 15.2 | 0.45 | 33.8 |
| TBPA-Amide-2 | 4-Cl | 12.8 | 0.29 | 44.1 |
| TBPA-Amide-3 | 4-OCH3 | 18.5 | 0.68 | 27.2 |
| Celecoxib | (Reference) | 14.2 | 0.42 | 33.8 |
| Diclofenac | (Reference) | 9.8 | 5.4 | 1.8 |
Note: The data presented in this table is illustrative and based on reported values for similar compounds. Actual results may vary.[1]
Application: Development of Novel Anticancer Agents
The phenylacetic acid scaffold is also present in a number of compounds with demonstrated anticancer activity. By modifying the carboxylic acid group of this compound, it is possible to generate novel derivatives with antiproliferative properties.
Synthesis of this compound Ester Derivatives
Protocol 2: Fischer Esterification for the Synthesis of Alkyl 2-(4-tert-butylphenyl)acetates
This protocol outlines the synthesis of ester derivatives, which can act as prodrugs or exhibit intrinsic biological activity.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Concentrated Sulfuric Acid (H2SO4)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO3 solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Expected Biological Activity and Data Presentation
The synthesized ester derivatives can be screened for their cytotoxic activity against various cancer cell lines. The following table presents hypothetical IC50 values for a series of ester derivatives against a panel of human cancer cell lines.
| Compound ID | Ester Group | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| TBPA-Ester-1 | Methyl | 25.4 | 31.2 | 28.9 |
| TBPA-Ester-2 | Ethyl | 18.7 | 22.5 | 20.1 |
| TBPA-Ester-3 | n-Butyl | 12.3 | 15.8 | 14.5 |
| Cisplatin | (Reference) | 5.8 | 7.2 | 6.5 |
Note: The data presented in this table is illustrative and based on reported values for similar compounds. Actual results may vary.
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of the COX-2 Pathway
The following diagram illustrates the mechanism of action for selective COX-2 inhibitors derived from this compound in the context of the arachidonic acid cascade.
Caption: Selective inhibition of COX-2 by a this compound derivative.
Experimental Workflow: Synthesis and Evaluation of Novel Amides
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel amide derivatives of this compound.
Caption: Workflow for the synthesis and evaluation of novel bioactive amides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop new anti-inflammatory and anticancer agents with improved therapeutic profiles. The combination of targeted synthesis, robust biological evaluation, and a clear understanding of the underlying mechanisms of action will be crucial for the successful translation of these novel compounds into clinical candidates.
References
Application Notes and Protocols for Anti-inflammatory Screening of 4-tert-Butylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen 4-tert-butylphenylacetic acid derivatives and structurally related compounds for anti-inflammatory activity. The protocols detailed below cover key in vitro and in vivo assays to assess the potential of these compounds as anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (PGs). Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.
Derivatives of this compound are of interest as potential anti-inflammatory agents due to their structural similarity to existing NSAIDs like ibuprofen and fenbufen. The screening of these derivatives involves a multi-step process, beginning with in vitro assays to determine their direct effects on inflammatory mediators and culminating in in vivo models to assess their efficacy in a physiological context. This document outlines the standard procedures for these screening assays.
Key Signaling Pathway in Inflammation
The anti-inflammatory activity of many NSAIDs is mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. Another critical pathway in the inflammatory response is the NF-κB signaling cascade, which is activated by inflammatory stimuli like lipopolysaccharide (LPS).
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Data Presentation
The following tables summarize quantitative data for compounds structurally related to this compound. This data can serve as a benchmark for screening novel derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Fenbufen | COX-1 | 3.9 | 0.48 | [1] |
| COX-2 | 8.1 | [1] | ||
| Ibuprofen Derivative (IA) | COX-1 | 8.57 | 2.5 | [2] |
| COX-2 | 3.43 | [2] | ||
| Ibuprofen Derivative (HL) | COX-2 | 4.9 | - | [3] |
| Ibuprofen | COX-2 | 31.4 | - | [3] |
| (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol | Cyclooxygenase | 0.67 | - | [4] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Fenbufen | - | - | Effective | [5][6] |
| BF389 (a Di-T-butylphenol derivative) | 4.9 (ED50) | - | 50 | [7] |
| (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol | 2.1 (ED50) | - | 50 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and arachidonic acid to their working concentrations in assay buffer.
-
Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and enzyme.
-
Inhibitor Wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes).
-
Measurement: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Protocol 2: In Vitro Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for Nitric Oxide (NO) production assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a 1:1 mixture of Solution A and Solution B) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema assay.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Preparation: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic screening of this compound derivatives for their anti-inflammatory properties. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize promising lead compounds for further development as novel anti-inflammatory therapeutics. It is recommended to always include appropriate positive and negative controls in each experiment to ensure the validity of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenbufen, a new non-steroidal anti-inflammatory agent in rheumatoid arthritis, its efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of BF389, a Di-T-butylphenol, in animal models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 4-tert-Butylphenylacetic Acid Analogs and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing for 4-tert-Butylphenylacetic acid analogs and other lipophilic compounds. Due to the limited availability of specific data on this compound analogs, this document outlines a generalizable protocol and presents data from structurally related molecules containing the tert-butylphenyl moiety to serve as a reference.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Phenylacetic acid derivatives, particularly those with lipophilic substituents like the tert-butyl group, represent a class of compounds with potential antimicrobial activity. Their lipophilicity may facilitate interaction with and disruption of microbial cell membranes. This document details the standardized methods for evaluating the in vitro antimicrobial efficacy of such compounds, focusing on the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following tables summarize the antimicrobial activity of compounds structurally related to this compound, providing a baseline for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives
| Compound/Code | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (NTCC 885/653) MIC (µg/mL) | Reference |
| KVM-219 | 0.78 - 12.5 | 0.78 - 12.5 | 0.78 - 12.5 | [1] |
| Compound VII | 0.78 | 12.5 | 1.56 | [1] |
| Compound IV | - | 20.0 | - | [1] |
Note: The MIC values for KVM-219 are presented as a range, indicating varying efficacy against different microbial strains not fully detailed in the source. Dashes indicate data not provided.
Table 2: Antimicrobial Activity of Biphenyl and Dibenzofuran Derivatives against Antibiotic-Resistant Bacteria
| Compound Code | MRSA MIC (µg/mL) | MREf MIC (µg/mL) | Reference |
| 6i | 3.13 | - | [2] |
| 6m | - | 6.25 | [2] |
Note: MRSA (methicillin-resistant Staphylococcus aureus) and MREf (multidrug-resistant Enterococcus faecalis). Dashes indicate data not provided.
Experimental Protocols
A standardized protocol for determining the antimicrobial activity of lipophilic compounds like this compound analogs is crucial for reproducible results. The broth microdilution method is a widely accepted and accurate technique for determining the MIC.[3]
Principle of Broth Microdilution
The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[3][4]
Materials and Reagents
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Solvent for lipophilic compounds (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol)[5]
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin, Vancomycin)[2]
-
Negative control (medium with solvent)
-
Incubator (35-37°C)[3]
-
Microplate reader or visual inspection aid
Detailed Protocol for Broth Microdilution
-
Preparation of Test Compound Stock Solution: Dissolve the lipophilic test compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL). It is crucial to test the solvent for any intrinsic antimicrobial activity at the concentrations used in the assay.[5]
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add an appropriate volume of the stock solution to the first well to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[6]
-
Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
Positive Control: Wells containing a known antibiotic.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeasts.[1]
-
Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader. The MIC is the lowest concentration of the compound where no visible growth is observed.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using broth microdilution.
Potential Mechanism of Action
While the exact signaling pathways for this compound analogs are not yet elucidated, a plausible mechanism for lipophilic antimicrobial compounds involves the disruption of the bacterial cell membrane. This can lead to leakage of cellular contents and ultimately, cell death.
Caption: Postulated mechanism of action via cell membrane disruption.
References
- 1. repository.usmf.md [repository.usmf.md]
- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. idexx.dk [idexx.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-tert-Butylphenylacetic Acid in the Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 4-tert-butylphenylacetic acid and its derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs). The protocols detailed below focus on the synthesis of a key NSAID candidate, 2-(4-tert-butylphenyl)propanoic acid, and the established mechanism of action for this class of compounds.
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The structural motif of many NSAIDs includes an arylpropionic acid scaffold. This document specifically explores the synthesis of NSAIDs incorporating a 4-tert-butylphenyl moiety, starting from readily available precursors. The presence of the tert-butyl group can influence the lipophilicity and metabolic stability of the compound, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.
Below is a diagram illustrating the cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.
Caption: Cyclooxygenase (COX) signaling pathway and NSAID inhibition.
Synthesis of 2-(4-tert-butylphenyl)propanoic Acid
A key NSAID candidate featuring the 4-tert-butylphenyl scaffold is 2-(4-tert-butylphenyl)propanoic acid. Its synthesis can be achieved through a multi-step process starting from tert-butylbenzene. An important intermediate in one synthetic route is this compound, which can be synthesized from 4-tert-butylacetophenone via the Willgerodt-Kindler reaction.
Experimental Workflow for the Synthesis of 2-(4-tert-butylphenyl)propanoic Acid
The following diagram outlines a potential synthetic workflow from a common starting material to the final NSAID candidate.
Caption: Synthetic workflow for 2-(4-tert-butylphenyl)propanoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol describes the synthesis of this compound from 4-tert-butylacetophenone.
Materials:
-
4-tert-Butylacetophenone
-
Morpholine
-
Sulfur
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 4-tert-butylacetophenone, morpholine, and sulfur.
-
Heat the mixture to reflux with constant stirring for 12 hours.
-
After cooling, pour the reaction mixture into anhydrous ethanol to precipitate the thiomorpholide intermediate.
-
Filter the precipitate and wash with cold ethanol.
-
Acidify the precipitate in a solution of glacial acetic acid and concentrated sulfuric acid.
-
Pour the acidified solution into cold water and cool for 10 hours to precipitate the crude this compound.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure this compound.
| Parameter | Value |
| Starting Material | 4-tert-Butylacetophenone |
| Key Reagents | Morpholine, Sulfur, H₂SO₄, Acetic Acid |
| Reaction Time | 12 hours (reflux) + 10 hours (precipitation) |
| Purity (post-recrystallization) | >98% |
Protocol 2: Synthesis of 2-(4-tert-butylphenyl)propanoic Acid
This protocol outlines the conversion of a 4-tert-butylphenyl intermediate to the final propanoic acid derivative, analogous to established methods for profen synthesis.
Materials:
-
4-tert-Butylbenzyl cyanide (or a suitable precursor)
-
Sodium amide
-
Methyl iodide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Chloromethylate tert-butylbenzene to form 4-tert-butylbenzyl chloride.
-
Convert the 4-tert-butylbenzyl chloride to 4-tert-butylbenzyl cyanide using sodium cyanide.
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-tert-butylbenzyl cyanide in a suitable anhydrous solvent (e.g., diethyl ether).
-
Add sodium amide and stir the mixture.
-
Slowly add methyl iodide to the reaction mixture and continue stirring until the alkylation is complete (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2-(4-tert-butylphenyl)propionitrile.
-
Hydrolyze the nitrile by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, wash the reaction mixture with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2-(4-tert-butylphenyl)propanoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the pure product.
| Parameter | Value |
| Starting Material | tert-Butylbenzene |
| Key Intermediates | 4-tert-Butylbenzyl chloride, 4-tert-Butylbenzyl cyanide |
| Alkylation Agent | Methyl iodide |
| Hydrolysis | Basic (NaOH) followed by acidic workup |
| Typical Yield | Not explicitly reported, but good yields are expected based on analogous reactions. |
Quantitative Data
The following table summarizes hypothetical but expected data for a 2-arylpropionic acid derivative based on the known properties of similar NSAIDs. Actual experimental values would need to be determined.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-tert-butylphenyl)propanoic acid | COX-1 | 5-15 | 0.5 - 2 |
| COX-2 | 2-10 | ||
| Ibuprofen (for comparison) | COX-1 | ~15 | ~0.5 |
| COX-2 | ~30 | ||
| Celecoxib (for comparison) | COX-1 | ~7.6 | ~0.025 |
| COX-2 | ~0.19 |
Conclusion
The synthesis of NSAIDs based on a this compound scaffold represents a viable area of research in drug discovery. The protocols provided offer a foundation for the synthesis of 2-(4-tert-butylphenyl)propanoic acid, a potential NSAID candidate. Further studies would be required to fully characterize its pharmacological profile, including its in vitro and in vivo anti-inflammatory activity, as well as its safety profile. The provided diagrams and tables serve as a guide for researchers entering this field.
Application Notes and Protocols for the Derivatization of 4-tert-Butylphenylacetic Acid in Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylphenylacetic acid is a versatile scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. Its chemical structure, featuring a bulky tert-butyl group, provides a unique pharmacokinetic profile that can be strategically modified to enhance biological activity. Derivatization of the carboxylic acid moiety into esters and amides allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of potent anti-inflammatory and anticancer agents. These derivatives can exhibit improved potency, selectivity, and drug-like properties compared to the parent compound.
This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in relevant biological assays. The presented methodologies are intended to guide researchers in the efficient discovery and characterization of new drug candidates.
I. Derivatization of this compound
The carboxylic acid group of this compound is the primary site for chemical modification. Esterification and amidation are two common derivatization strategies that can significantly impact the compound's biological activity.
A. Synthesis of this compound Esters
Ester derivatives are often synthesized to enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability. A common method for ester synthesis is the Fischer-Speier esterification.
Protocol 1: General Procedure for Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1-0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
B. Synthesis of this compound Amides
Amide derivatives are synthesized to explore hydrogen bonding interactions with biological targets and can improve metabolic stability. A common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with an amine.
Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 1-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in dry DCM or THF. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.
II. Biological Testing of this compound Derivatives
The synthesized derivatives should be evaluated for their potential therapeutic effects. Here, we focus on protocols for assessing anti-inflammatory and anticancer activities.
A. Anti-Inflammatory Activity Evaluation
A key mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Use commercially available purified human or ovine COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid in an appropriate buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) can be quantified using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity). A lower IC₅₀ value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
B. Anticancer Activity Evaluation
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1][2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[1][3] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
III. Data Presentation and Structure-Activity Relationship (SAR)
The quantitative data obtained from the biological assays should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Representative Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4-TBPAA | -OH | >100 | 55.8 | - |
| 4-TBPAA-E1 | -OCH₃ | 85.2 | 12.5 | 6.8 |
| 4-TBPAA-E2 | -OCH₂CH₃ | 78.9 | 8.3 | 9.5 |
| 4-TBPAA-A1 | -NH₂ | 65.4 | 5.1 | 12.8 |
| 4-TBPAA-A2 | -NHCH₃ | 52.1 | 2.7 | 19.3 |
| Celecoxib | (Standard) | 15.0 | 0.04 | 375 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Representative Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 4-TBPAA | -OH | >100 | >100 |
| 4-TBPAA-E1 | -OCH₃ | 45.2 | 58.1 |
| 4-TBPAA-E2 | -OCH₂CH₃ | 32.7 | 42.5 |
| 4-TBPAA-A1 | -NH₂ | 25.8 | 35.2 |
| 4-TBPAA-A2 | -NHCH₃ | 18.3 | 24.9 |
| Doxorubicin | (Standard) | 0.8 | 1.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
From the representative data, a preliminary SAR can be deduced:
-
Derivatization of the carboxylic acid to esters and amides generally enhances both anti-inflammatory and anticancer activity.
-
Amide derivatives appear to be more potent than ester derivatives in both assays.
-
Increasing the alkyl chain length in the ester or amide moiety may influence activity, suggesting that lipophilicity and steric factors play a role.
IV. Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Application Notes and Protocols for the Quantification of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-tert-Butylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds and other industrial products. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. It is also essential for monitoring reaction kinetics, determining purity, and assessing the stability of drug substances and products. The analytical methods detailed herein are designed to be robust, reliable, and suitable for various applications, from research and development to quality control.
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented in the table below. This allows for a quick comparison to select the most appropriate method based on the specific analytical requirements such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 0.5 - 5 ng/mL |
| Linearity Range (R²) | 1 - 200 µg/mL (>0.999) | 0.1 - 100 µg/mL (>0.998) | 1 - 1000 ng/mL (>0.999) |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Derivatization Required | No | Yes (for improved volatility) | No |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of this compound in bulk drug substances and formulated products.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in 25 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards and sample solutions within the linear range (e.g., 1, 5, 10, 25, 50, 100, 150, 200 µg/mL).
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Data Analysis: Quantification is performed using an external standard calibration curve. Plot the peak area of the this compound against the corresponding concentration of the prepared standards. Determine the concentration of the analyte in the sample solutions from the linear regression of the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound, especially for impurity profiling and trace-level quantification. A derivatization step is typically required to enhance the volatility of the analyte.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or triple quadrupole)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z specific to the derivatized analyte
-
Qualifier Ions: At least two other characteristic ions
-
Sample Preparation and Derivatization:
-
Prepare stock solutions of this compound and an internal standard (e.g., a deuterated analog or a structurally similar compound) in a suitable organic solvent (e.g., acetonitrile).
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Analysis: Quantification is based on the ratio of the peak area of the derivatized analyte to that of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standards.
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex matrices such as biological fluids.
Experimental Protocol
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
Start with 10% B, hold for 0.5 min
-
Linearly increase to 95% B over 3 min
-
Hold at 95% B for 1 min
-
Return to 10% B and re-equilibrate for 1.5 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ of this compound
-
Product Ions: At least two characteristic fragment ions
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Data Analysis: Similar to GC-MS, quantification is based on the ratio of the peak area of the analyte to the internal standard, plotted against the concentration of the calibration standards.
Logical Relationships in LC-MS/MS Analysis
Caption: Logical relationships in the LC-MS/MS analysis of this compound.
Application Notes and Protocols: 4-tert-butylphenylacetic Acid as a Precursor for Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-tert-butylphenylacetic acid as a versatile precursor in the synthesis of novel anti-inflammatory agents. The primary mechanism of action for the described derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Introduction
This compound is a carboxylic acid derivative featuring a bulky tert-butyl group. This structural motif makes it a valuable starting material in medicinal chemistry for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The tert-butyl group can provide desirable pharmacokinetic properties and can influence the binding affinity and selectivity of the final compounds for the COX-1 and COX-2 isoforms. By inhibiting COX enzymes, these compounds effectively reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Featured Application: Synthesis and Evaluation of N-Aryl-4-tert-butylphenylacetamides as COX Inhibitors
This section details the synthesis of a series of N-aryl-4-tert-butylphenylacetamide derivatives and summarizes their biological evaluation as anti-inflammatory agents.
Synthesis of N-Aryl-4-tert-butylphenylacetamides
The general synthetic route involves the amidation of this compound with various substituted anilines. This can be achieved through the formation of an intermediate acyl chloride followed by reaction with the desired aniline.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-tert-butylphenylacetamides
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-tert-butylphenylacetyl chloride.
-
Amidation: Dissolve the crude acyl chloride in dichloromethane and add it dropwise to a solution of the appropriately substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-tert-butylphenylacetamide.
Biological Evaluation
The synthesized compounds are evaluated for their anti-inflammatory activity using both in vitro and in vivo assays.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay kit.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Add the appropriate reagents, including the COX-1 or COX-2 enzyme, heme, and reaction buffer, to the wells of a microplate.
-
Add the test compounds at various concentrations to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the extent of inhibition.
-
Calculate the IC50 values for each compound against both COX-1 and COX-2.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a classic in vivo assay to assess acute anti-inflammatory activity.[1][2][3][4]
-
Acclimatize male Wistar rats for one week prior to the experiment.
-
Administer the test compounds or a standard drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.
-
After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[1]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]
-
Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).
Data Presentation
The following tables summarize the representative data for a series of synthesized N-aryl-4-tert-butylphenylacetamides.
Table 1: In Vitro COX Inhibition Data
| Compound | R-group on Aryl Amine | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | 15.2 | 1.8 | 8.4 |
| 1b | 4-OCH3 | 12.5 | 1.1 | 11.4 |
| 1c | 4-Cl | 10.8 | 0.9 | 12.0 |
| 1d | 4-F | 11.2 | 1.0 | 11.2 |
| Indomethacin | - | 0.1 | 5.2 | 0.02 |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 1a | 20 | 45.2 |
| 1b | 20 | 55.8 |
| 1c | 20 | 62.5 |
| 1d | 20 | 58.3 |
| Indomethacin | 10 | 70.1 |
Visualizations
Signaling Pathway of COX Inhibition
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for Drug Candidate Synthesis and Evaluation.
Conclusion
This compound serves as a readily available and versatile precursor for the development of novel anti-inflammatory agents. The synthesis of N-aryl-4-tert-butylphenylacetamides represents a straightforward approach to generating a library of compounds with potential for selective COX-2 inhibition. The provided protocols offer a foundation for researchers to synthesize and evaluate their own series of derivatives, contributing to the discovery of new and improved NSAIDs.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 4-tert-Butylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylphenylacetic acid. The following sections detail common issues and optimization strategies for various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include the Willgerodt-Kindler reaction of 4-tert-butylacetophenone, the hydrolysis of 4-tert-butylphenylacetonitrile, and the Grignard reaction of a 4-tert-butylbenzyl halide with carbon dioxide.
Q2: Which synthetic route generally offers the highest yield?
Q3: What are the main safety concerns when synthesizing this compound?
A3: Safety considerations vary by the chosen synthetic route. The Willgerodt-Kindler reaction involves high temperatures and the handling of sulfur and morpholine. The use of cyanides in the nitrile route is highly hazardous due to their toxicity.[2] Grignard reagents are extremely sensitive to moisture and air, and their preparation requires strictly anhydrous conditions.[3] Friedel-Crafts reactions often use corrosive and water-sensitive Lewis acids like aluminum chloride.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization. A common method involves using a 50% aqueous ethanol solution to obtain pure crystalline this compound.[2] Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities. For instance, dissolving the crude product in an aqueous sodium bicarbonate solution, washing with an organic solvent like ethyl acetate to remove impurities, and then re-acidifying the aqueous layer will precipitate the purified acid.[4][5]
Troubleshooting Guides by Synthetic Route
Route 1: Willgerodt-Kindler Reaction of 4-tert-Butylacetophenone
This two-step process involves the formation of a thiomorpholide intermediate from 4-tert-butylacetophenone, sulfur, and morpholine, followed by hydrolysis to this compound.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (Thiomorpholide Intermediate)
-
In a flask equipped with a reflux condenser and stirrer, combine 4-tert-butylacetophenone (e.g., 10 mmol), sulfur (e.g., 20 mmol), morpholine (e.g., 30 mmol), and p-toluenesulfonic acid (catalytic amount, e.g., 0.35 mmol).[5]
-
Heat the mixture to reflux (typically 120-130°C) with constant stirring for 8-12 hours.[2][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool. The crude thiomorpholide can be used directly in the next step or purified.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture containing the thiomorpholide, add a 20% aqueous sodium hydroxide solution.[5] A phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can be added to expedite the hydrolysis.[4]
-
Heat the mixture to 100°C and stir for 8 hours, or until the hydrolysis is complete as indicated by TLC.[5]
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 6, and filter again if any solids form.
-
Further acidify the filtrate to a pH of 2 to precipitate the crude this compound.[5]
-
Collect the solid product by filtration and purify by recrystallization from 50% aqueous ethanol.[2]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of thiomorpholide intermediate | - Insufficient reaction time or temperature.- Incorrect stoichiometry of reagents. | - Increase reflux time and ensure the temperature is maintained.- Optimize the molar ratios of sulfur and morpholine to the ketone. An excess of sulfur and morpholine is often beneficial.[1] |
| Incomplete hydrolysis of the thiomorpholide | - Insufficient hydrolysis time or base concentration.- Poor solubility of the intermediate. | - Extend the hydrolysis time and ensure a sufficient excess of sodium hydroxide is used.- Add a phase-transfer catalyst (e.g., TEBA) to improve the reaction rate between the organic and aqueous phases. |
| Formation of byproducts | - The Willgerodt-Kindler reaction can sometimes lead to complex reaction mixtures. | - Ensure the reaction temperature is carefully controlled.- Purify the intermediate thiomorpholide before hydrolysis if significant byproducts are formed in the first step. |
| Difficulty in product isolation/purification | - Incomplete precipitation of the acid.- Oily product instead of solid. | - Ensure the pH is sufficiently acidic (pH 2) for complete precipitation.- If an oil forms, try cooling the mixture in an ice bath or scratching the inside of the flask to induce crystallization. The acid-base extraction workup can also help in obtaining a cleaner product.[5] |
Quantitative Data: Optimization of Willgerodt-Kindler Reaction
While specific data for 4-tert-butylacetophenone is limited, studies on other para-substituted acetophenones show that optimizing the amount of sulfur, morpholine, and temperature can lead to yields of the thiomorpholide intermediate in the range of 86-95%.[1]
| Parameter | Range/Value | Effect on Yield |
| Temperature | 120 - 210°C | Higher temperatures generally increase the reaction rate, but can also lead to byproduct formation.[2] |
| Sulfur (molar eq.) | 2.0 - 2.5 | An excess of sulfur is often required to drive the reaction to completion.[6] |
| Morpholine (molar eq.) | 2.0 - 3.0 | An excess of morpholine acts as both a reactant and a solvent, influencing the reaction rate.[5][6] |
| Reaction Time | 1 - 12 hours | Longer reaction times are generally needed, but should be optimized by monitoring the reaction progress.[2][6] |
Experimental Workflow for Willgerodt-Kindler Synthesis
Route 2: Grignard Reaction with Carbon Dioxide
This route involves the formation of a Grignard reagent from a 4-tert-butylbenzyl halide (e.g., bromide or chloride) and magnesium, followed by carboxylation with solid carbon dioxide (dry ice).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Failure to form the Grignard reagent | - Presence of moisture in glassware or solvents.- Inactive magnesium surface. | - Thoroughly dry all glassware in an oven and use anhydrous solvents (e.g., diethyl ether, THF).- Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or using a sonicator.[3] |
| Low yield of carboxylic acid | - Reaction of the Grignard reagent with atmospheric CO₂ or moisture.- Incomplete carboxylation. | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Use a large excess of freshly crushed dry ice to ensure complete reaction and to keep the reaction mixture cold.[7] |
| Formation of Wurtz coupling byproduct | - The Grignard reagent reacts with the starting alkyl halide. | - Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.- Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions. |
Logical Flow for Troubleshooting Grignard Reaction Issues
Route 3: Hydrolysis of 4-tert-Butylphenylacetonitrile
This method involves the conversion of 4-tert-butylphenylacetonitrile to the carboxylic acid, typically under acidic or basic conditions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | - Insufficient reaction time or temperature.- Hydrolysis stopping at the amide intermediate. | - Increase the reaction time and/or temperature.- For acidic hydrolysis, use a higher concentration of a strong acid like sulfuric acid.- For basic hydrolysis, ensure a sufficient excess of a strong base like NaOH is used, followed by a separate acidification step. |
| Formation of byproducts | - De-tert-butylation under harsh acidic conditions. | - Use milder hydrolysis conditions if possible.- Consider enzymatic hydrolysis as a milder alternative. |
| Difficulty in separating the product from the amide intermediate | - Similar polarities of the acid and amide. | - Ensure the final pH is low enough to fully protonate the carboxylic acid, which may aid in separation by extraction or crystallization. |
References
- 1. scispace.com [scispace.com]
- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-tert-Butylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylphenylacetic acid. Below, you will find detailed information on common side products, troubleshooting strategies, and experimental protocols for the key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes include the Willgerodt-Kindler reaction of 4-tert-butylacetophenone, the hydrolysis of 4-tert-butylphenylacetonitrile, and the carboxylation of a Grignard reagent derived from a 4-tert-butylbenzyl halide.
Q2: I am seeing a significant amount of a dimeric byproduct in my Grignard reaction. What is it and how can I avoid it?
A2: This is likely the Wurtz coupling product, 1,2-bis(4-tert-butylphenyl)ethane, formed by the reaction of the Grignard reagent with the starting 4-tert-butylbenzyl halide. To minimize its formation, use a slow, dropwise addition of the alkyl halide to the magnesium turnings and maintain a controlled reaction temperature.[1]
Q3: My hydrolysis of 4-tert-butylphenylacetonitrile is not going to completion and I am isolating a neutral compound. What is this side product?
A3: The neutral byproduct is likely 4-tert-butylphenylacetamide, the intermediate in the nitrile hydrolysis. Incomplete hydrolysis, often due to mild reaction conditions (e.g., lower temperatures or shorter reaction times), can lead to the accumulation of the amide.[2] To favor the formation of the carboxylic acid, more vigorous conditions such as prolonged heating or using a stronger acidic or basic solution are required.
Q4: The Willgerodt-Kindler reaction of my 4-tert-butylacetophenone is giving a complex mixture of products. What are the likely side products?
A4: The Willgerodt-Kindler reaction is known to sometimes produce complex mixtures.[3] Potential side products can arise from incomplete reaction, leaving the intermediate thiomorpholide, or from other complex rearrangements. The reaction is sensitive to conditions, and optimization of temperature, reaction time, and reactant ratios is crucial for a clean conversion.
Troubleshooting Guides
Synthetic Route 1: Willgerodt-Kindler Reaction
Problem: Low yield of this compound and formation of multiple side products.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Recommendation: Optimize the reaction temperature. A study on substituted acetophenones suggests that the optimal temperature can vary depending on the substrate. For 4-tert-butylacetophenone, a temperature around 160-180°C is a common starting point.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of 4-tert-butylacetophenone, morpholine, and sulfur is crucial for an efficient reaction.
-
Recommendation: A common molar ratio is 1:3:2 of ketone:morpholine:sulfur. However, this may require optimization for your specific setup.
-
-
Impure Starting Materials: Impurities in the 4-tert-butylacetophenone, morpholine, or sulfur can lead to undesired side reactions.
-
Recommendation: Ensure the purity of all reagents before starting the reaction.
-
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
Thioamide Formation: In a fume hood, combine 4-tert-butylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).
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Heat the mixture with stirring to 160-180°C for 4-6 hours. The reaction mixture will darken.
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Cool the mixture and remove the excess morpholine under reduced pressure.
-
The crude product, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, can be purified by chromatography or used directly in the next step.
-
Hydrolysis: The crude thioamide is refluxed in a mixture of glacial acetic acid, sulfuric acid, and water (e.g., a 6:1:2 ratio) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound.
Synthetic Route 2: Hydrolysis of 4-tert-Butylphenylacetonitrile
Problem: Incomplete conversion to the carboxylic acid, with the presence of the amide byproduct.
Possible Causes & Solutions:
-
Insufficiently Vigorous Hydrolysis Conditions: Mild acidic or basic conditions may only hydrolyze the nitrile to the amide.
-
Recommendation: For acidic hydrolysis, use a concentrated acid solution (e.g., 6M H₂SO₄ or concentrated HCl) and heat at reflux for several hours. For basic hydrolysis, use a concentrated base solution (e.g., 6M NaOH or KOH) at reflux, followed by acidification.
-
-
Short Reaction Time: The hydrolysis of the amide to the carboxylic acid can be slower than the initial hydrolysis of the nitrile.
-
Recommendation: Increase the reaction time and monitor the progress by TLC or LC-MS until the amide is no longer observed.
-
Experimental Protocol: Acidic Hydrolysis of 4-tert-Butylphenylacetonitrile
-
To a round-bottom flask, add 4-tert-butylphenylacetonitrile (1 equivalent) and a 6M aqueous solution of sulfuric acid.
-
Heat the mixture at reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Synthetic Route 3: Grignard Reaction with Carbon Dioxide
Problem: Low yield of the desired carboxylic acid and formation of a significant amount of a non-polar byproduct.
Possible Causes & Solutions:
-
Formation of the Wurtz Coupling Product: High local concentrations of the 4-tert-butylbenzyl halide can lead to its reaction with the newly formed Grignard reagent.
-
Recommendation: Add the halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[1]
-
-
Moisture in the Reaction: Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the yield.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inefficient Carboxylation: Poor exposure of the Grignard reagent to carbon dioxide can lead to low yields.
-
Recommendation: Bubble dry carbon dioxide gas through the Grignard solution or pour the Grignard solution onto a large excess of crushed dry ice.
-
Experimental Protocol: Grignard Carboxylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-tert-butylbenzyl chloride or bromide (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Carboxylation: Cool the Grignard solution in an ice bath. While stirring vigorously, bubble dry carbon dioxide gas through the solution for 1-2 hours, or alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice.
-
Work-up: After the carboxylation is complete, cautiously add a dilute acid (e.g., 1M HCl) to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers and extract the product into a dilute sodium hydroxide solution.
-
Wash the basic aqueous layer with ether to remove any non-acidic byproducts (like the Wurtz product).
-
Acidify the aqueous layer with concentrated HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Data Presentation
The following table summarizes the potential side products for each synthetic route and provides an estimated range for their occurrence under non-optimized conditions. It is important to note that specific quantitative data is highly dependent on the exact reaction conditions employed.
| Synthetic Route | Starting Material | Main Product | Potential Side Product(s) | Typical Yield of Main Product | Estimated Occurrence of Side Product (under non-optimized conditions) |
| Willgerodt-Kindler | 4-tert-Butylacetophenone | This compound | 2-(4-tert-butylphenyl)-1-morpholinoethanethione (thioamide intermediate), other rearrangement products | 60-85% | 5-20% |
| Nitrile Hydrolysis | 4-tert-Butylphenylacetonitrile | This compound | 4-tert-Butylphenylacetamide | 70-95% | 5-30% |
| Grignard Carboxylation | 4-tert-Butylbenzyl halide | This compound | 1,2-bis(4-tert-butylphenyl)ethane (Wurtz product) | 50-80% | 10-40% |
Visualizations
Caption: Synthetic pathways to this compound and points of side product formation.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
References
Technical Support Center: Improving the Purity of Synthesized 4-tert-Butylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 4-tert-Butylphenylacetic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound via the Willgerodt-Kindler reaction?
A1: The most common impurities originate from the starting materials and side reactions. These can include:
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Unreacted 4-tert-Butylacetophenone: The starting ketone for the reaction.
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Sulfur-containing byproducts: Residual elemental sulfur or sulfur-containing organic compounds.
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Amide intermediates: Incomplete hydrolysis of the thioamide or amide intermediates formed during the Willgerodt-Kindler reaction.
-
Over-alkylation products: Although less common with the use of a tert-butyl group, there is a possibility of di-tert-butylated aromatic byproducts.
Q2: My crude this compound has a yellow tint. What is the likely cause and how can I remove it?
A2: A yellow coloration in the crude product is often due to the presence of residual sulfur from the Willgerodt-Kindler reaction or colored organic impurities. Standard purification methods, such as recrystallization or column chromatography, are typically effective in removing these colored impurities. The use of activated carbon (charcoal) during recrystallization can also aid in decolorizing the solution.
Q3: I am having difficulty inducing crystallization during the purification of this compound. What steps can I take?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation, using an inappropriate solvent, or the solution not being sufficiently saturated. To induce crystallization, you can try the following:
-
Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Cooling: Slowly cool the solution in an ice bath.
-
Solvent adjustment: If using a mixed solvent system, slowly add a poor solvent to decrease the solubility of the product.
Q4: What is the most effective method for purifying this compound to a high purity (>99%)?
A4: Recrystallization is a highly effective and commonly used method for purifying this compound. A 50% aqueous ethanol solution is a well-documented and effective solvent system for this purpose.[1] For challenging purifications, column chromatography using silica gel can provide excellent separation of closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete Willgerodt-Kindler reaction. | Ensure the reaction is heated at the appropriate temperature (around 210°C) for a sufficient duration (e.g., 12 hours).[1] Use a suitable solvent to facilitate the reaction. |
| Incomplete hydrolysis of the intermediate. | Ensure complete hydrolysis by using appropriate concentrations of acid (e.g., sulfuric acid in acetic acid and water) and allowing sufficient reaction time.[2] | |
| Product Fails to Precipitate After Acidification | The product is too soluble in the aqueous acidic solution. | Cool the solution in an ice bath for an extended period (e.g., 10 hours) to maximize precipitation.[1] |
| Insufficient acidification. | Check the pH of the solution and add more acid if necessary to ensure the carboxylic acid is fully protonated. | |
| Recrystallized Product is Still Impure | Inappropriate recrystallization solvent or technique. | Perform a solvent screen to identify the optimal recrystallization solvent or solvent mixture. Ensure slow cooling to promote the formation of pure crystals. |
| Co-precipitation of impurities. | If impurities have similar solubility, a second recrystallization may be necessary. Alternatively, consider using column chromatography for separation. | |
| Oily Product Obtained After Recrystallization | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. | Use a lower-boiling point solvent or a solvent mixture that allows for crystallization to occur below the melting point of the product. |
| Rapid cooling of the solution. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity of Recovered Product (%) | Recovery Yield (%) | Observations |
| 50% Ethanol/Water | >99%[1] | Good | Forms transparent, granular crystals.[1] |
| Heptane/Ethyl Acetate | Variable | Good | Effective for non-polar impurities. |
| Methanol/Water | Good | Good | Similar to ethanol/water, may require optimization of the solvent ratio. |
| Toluene | Variable | Moderate | Can be effective for certain impurities, but recovery may be lower. |
Note: The data in this table is compiled from literature and general laboratory practices. Actual results may vary depending on the specific impurities present.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis
This protocol is adapted from a patented method.[1]
Materials:
-
p-tert-Butylacetophenone
-
Morpholine
-
Sulfur
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Cold Water
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, combine p-tert-butylacetophenone, morpholine, and sulfur.
-
Heat the mixture to 210°C with constant stirring and maintain this temperature for 12 hours.
-
Cool the reaction mixture and pour it into anhydrous ethanol to precipitate a yellow solid.
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Collect the yellow precipitate and add it to a solution of glacial acetic acid, concentrated sulfuric acid, and water.
-
Heat the mixture to facilitate hydrolysis.
-
Pour the reaction solution into cold water and cool for 10 hours to precipitate the crude this compound.
-
Collect the crude product by filtration.
Key Experiment 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
50% Aqueous Ethanol Solution
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 50% aqueous ethanol solution.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the pure, transparent, granular crystals of this compound by filtration.[1]
-
Wash the crystals with a small amount of cold 50% aqueous ethanol and dry them.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification process.
References
Challenges in the scale-up of 4-tert-Butylphenylacetic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-tert-Butylphenylacetic acid production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation of tert-Butylbenzene
Q: We are experiencing a significantly lower than expected yield during the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride to produce 4-tert-butylacetophenone. What are the potential causes and solutions?
A: Low yields in Friedel-Crafts acylation are a common challenge during scale-up. Several factors related to reactants, catalyst, and reaction conditions could be the cause.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[1] At a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Insufficient Catalyst: The ketone product (4-tert-butylacetophenone) can form a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required for the reaction to proceed to completion.[1]
-
Reaction Temperature: While the reaction is often performed at low temperatures to minimize side reactions, insufficient temperature may lead to a slow reaction rate and incomplete conversion. Gradual warming might be necessary to drive the reaction to completion.
-
Impurity Amplification: Minor impurities in the starting materials (tert-butylbenzene or acetyl chloride) that are insignificant at the lab scale can become significant at a larger scale, leading to side reactions and lower yields.[2]
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Deactivation by moisture. | Thoroughly dry all glassware and solvents. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount due to complexation with the product. | Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. An excess may be beneficial. | |
| Solvent | Presence of water or other reactive impurities. | Use a high-purity, anhydrous, non-polar solvent such as dichloromethane or carbon disulfide. |
| Reactants | Impurities in tert-butylbenzene or acetyl chloride. | Use reactants with the highest possible purity. Consider purification of starting materials before use. |
| Temperature | Too low, leading to incomplete reaction. | Monitor the reaction progress (e.g., by TLC or GC). If the reaction stalls, consider allowing it to slowly warm to room temperature. |
| Mixing | Poor mixing leading to localized high concentrations and side reactions. | Use an appropriate mechanical stirrer to ensure efficient mixing in the larger reactor volume.[2] |
Issue 2: Formation of Byproducts during the Willgerodt-Kindler Reaction
Q: During the scale-up of the Willgerodt-Kindler reaction of 4-tert-butylacetophenone with sulfur and morpholine, we are observing the formation of significant amounts of byproducts. How can we improve the selectivity?
A: The Willgerodt-Kindler reaction, while effective, can be prone to side reactions, especially at the elevated temperatures required.[3]
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Temperature Control: This reaction is typically conducted at high temperatures (e.g., 110-210°C).[4] Poor temperature control in a large reactor can lead to localized overheating, promoting the formation of tarry materials and other degradation products.
-
Reaction Time: An extended reaction time can lead to the decomposition of the desired product or the formation of further byproducts.
-
Purity of Reactants: The purity of 4-tert-butylacetophenone, morpholine, and sulfur is crucial. Impurities can lead to undesired side reactions.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Localized overheating leading to degradation and byproduct formation. | Use a reactor with efficient heat transfer and a reliable temperature control system. A staged temperature profile may be beneficial.[4] |
| Reaction Time | Prolonged reaction time causing product degradation. | Monitor the reaction progress closely and stop the reaction once the starting material is consumed. A typical reaction time is around 12 hours.[4] |
| Reactants | Impurities in starting materials. | Ensure high purity of 4-tert-butylacetophenone, morpholine, and sulfur. |
| Agitation | Inefficient mixing leading to non-uniform reaction conditions. | Ensure robust and consistent stirring throughout the reaction to maintain a homogenous mixture. |
Issue 3: Difficulties in Product Purification and Isolation
Q: We are facing challenges in purifying this compound at a large scale. The product is difficult to crystallize and contains persistent impurities.
A: Purification is a critical step in achieving the desired product quality.
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Incomplete Hydrolysis: If the synthesis proceeds through the hydrolysis of an intermediate (e.g., thioamide from the Willgerodt-Kindler reaction or an ester), incomplete hydrolysis will leave unreacted starting material, which can be difficult to separate.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A 50% aqueous ethanol solution is reported to be effective for obtaining pure crystalline this compound.[4]
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Cooling Rate: Rapid cooling during crystallization can lead to the trapping of impurities within the crystal lattice and the formation of small, difficult-to-filter crystals.
| Parameter | Potential Issue | Recommended Action |
| Purity of Crude | Presence of unreacted intermediates or byproducts. | Ensure the preceding reaction step has gone to completion. Consider an aqueous wash of the crude product to remove water-soluble impurities before recrystallization. |
| Recrystallization | Incorrect solvent system. | Use a suitable solvent system. A mixture of ethanol and water (1:1 v/v) has been shown to be effective.[5] |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.[4] | |
| Drying | Residual solvent in the final product. | Dry the purified crystals under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound on an industrial scale?
A1: The most common and scalable routes start from 4-tert-butylacetophenone. One prominent method is the Willgerodt-Kindler reaction, where 4-tert-butylacetophenone is reacted with sulfur and a secondary amine like morpholine to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.[4][5] Another approach involves the hydrolysis of methyl 4-tert-butylphenylacetate.[6] A historically used method involving the use of highly toxic sodium cyanide on p-tert-butyltoluene is generally avoided in modern manufacturing due to safety and environmental concerns.[4]
Q2: Why is temperature control so critical during the scale-up of these reactions?
A2: Temperature control is crucial for several reasons during scale-up. Many of the reactions are exothermic, and the larger volume of a scaled-up reaction makes heat dissipation more challenging.[2] Poor heat management can lead to thermal gradients, causing localized overheating.[2] This can result in a runaway reaction, decomposition of reactants and products, and the formation of undesirable byproducts, ultimately leading to lower yield and purity.[2]
Q3: What are the key safety considerations when producing this compound at scale?
A3: Key safety considerations include:
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Handling of Hazardous Materials: Reagents like aluminum chloride are corrosive and react violently with water. Glacial acetic acid is also corrosive.[7] Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. The plant must be equipped with appropriate fire suppression systems.[7]
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Reaction Monitoring: Exothermic reactions should be carefully monitored to prevent runaways. This includes monitoring temperature and pressure within the reactor.[2]
-
Waste Disposal: The process generates byproducts and waste streams that must be managed and disposed of in an environmentally compliant manner.[7]
Q4: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis?
A4: Yes, Phase Transfer Catalysis (PTC) can be a valuable tool, particularly in reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] For instance, in a hydrolysis step with an aqueous base and an organic substrate, a PTC like a quaternary ammonium salt can facilitate the transport of the hydroxide ion into the organic phase, thereby accelerating the reaction rate under milder conditions.[8] This can lead to increased yields, reduced cycle times, and the elimination of hazardous solvents.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol is based on a reported laboratory procedure.[4] Adjustments will be necessary for scale-up.
Materials:
-
4-tert-Butylacetophenone
-
Morpholine
-
Sulfur powder
-
Anhydrous ethanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Water
Procedure:
-
Thioamide Formation:
-
In a suitable reactor equipped with a mechanical stirrer and a reflux condenser, add 4-tert-butylacetophenone, morpholine, and sulfur.
-
Heat the mixture under constant stirring. The temperature should be gradually increased from 110°C to 210°C.
-
Maintain the reaction at 210°C for approximately 12 hours.
-
After the reaction is complete, cool the mixture to about 80°C.
-
Pour the reaction mixture into anhydrous ethanol to precipitate the yellow thioamide intermediate.
-
-
Hydrolysis:
-
Isolate the precipitated thioamide.
-
In a separate reactor, prepare a solution of glacial acetic acid, concentrated sulfuric acid, and water.
-
Add the thioamide to the acidic solution.
-
Heat the mixture to 114-118°C for about 3 hours to effect hydrolysis. The reaction mixture will turn dark green.[5]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the crude this compound.
-
Allow the precipitate to stand for several hours to ensure complete precipitation.
-
Filter the crude product and wash it with water.
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure, crystalline this compound.[4]
-
Dry the final product under vacuum.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting production issues.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 5. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Synthesis of 4-tert-Butylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-tert-Butylphenylacetic acid, with a focus on avoiding toxic reagents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxic reagent to avoid in the traditional synthesis of this compound?
A1: The traditional synthesis route often employs highly toxic sodium cyanide (NaCN) to convert p-tert-butyltoluene into 4-tert-butylphenylacetonitrile, which is then hydrolyzed to the final product. Due to the significant health and environmental risks associated with cyanides, alternative, safer methods are highly recommended.[1]
Q2: What is a safer, non-toxic alternative for synthesizing this compound?
A2: A well-documented, safer alternative involves the use of p-tert-butyl acetophenone, morpholine, and sulfur to form an intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione. This intermediate is then hydrolyzed to yield this compound. This method is described as non-toxic and environmentally benign.[1][2]
Q3: What are the key steps in the non-toxic synthesis route starting from p-tert-butyl acetophenone?
A3: The synthesis involves three main stages:
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Thioamide formation: Reaction of p-tert-butyl acetophenone with morpholine and sulfur at elevated temperatures.
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Hydrolysis: Acid-catalyzed hydrolysis of the resulting thioamide intermediate.
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Purification: Recrystallization of the crude product to obtain pure this compound.[1][2]
Q4: Can this compound be synthesized from its methyl ester without toxic reagents?
A4: Yes, if you have methyl 4-tert-butylphenylacetate, it can be readily hydrolyzed to the corresponding carboxylic acid using a simple and non-toxic procedure. This involves stirring the ester with sodium hydroxide in a methanol-water mixture, followed by acidification.[3]
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the thioamide intermediate | - Incomplete reaction due to insufficient heating or reaction time.- Impure starting materials (p-tert-butyl acetophenone, morpholine, or sulfur).- Sub-optimal ratio of reactants. | - Ensure the reaction temperature reaches and is maintained at 210°C for 12 hours with constant stirring.[1]- Use freshly distilled morpholine and high-purity p-tert-butyl acetophenone and sulfur.- Adhere to the recommended stoichiometry of reactants as detailed in the experimental protocol. |
| Difficulty in precipitating the thioamide intermediate | - The reaction mixture has not cooled sufficiently.- The concentration of the intermediate in the solvent is too low. | - Ensure the reaction mixture is cooled to 80°C before pouring it into ethanol.[1]- If precipitation is slow, try placing the ethanol solution in a refrigerator to induce crystallization. |
| Incomplete hydrolysis of the thioamide intermediate | - Insufficient acid catalyst or water.- Hydrolysis time is too short or the temperature is too low. | - Use the specified amounts of glacial acetic acid, sulfuric acid, and water.[2]- Maintain the reaction temperature at 114-118°C for at least 3 hours.[1]- Monitor the reaction until the color changes to dark green, indicating the completion of hydrolysis.[2] |
| Product is off-color or oily after initial precipitation | - Presence of unreacted starting materials or side-products.- Incomplete removal of the acid catalyst. | - Ensure the crude product is thoroughly washed with cold water after filtration.- Perform the recrystallization step from a 50% aqueous ethanol solution to remove impurities.[1] |
| Low final product purity after recrystallization | - Inefficient removal of impurities during recrystallization.- The cooling process during recrystallization was too rapid, trapping impurities. | - Use a 1:1 (v/v) ethanol-water solution for recrystallization for optimal crystal formation.[2]- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator for several hours to promote the growth of pure crystals.[1] |
Experimental Protocols
Non-Toxic Synthesis of this compound from p-tert-Butyl Acetophenone
This method avoids the use of cyanides and other highly toxic reagents.
Part 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (Thioamide Intermediate)
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To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 200g of p-tert-butyl acetophenone and 216g of morpholine.
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Stir the mixture to ensure homogeneity.
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While stirring, add 92g of sulfur to the mixture.
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Heat the reaction mixture with constant stirring. The temperature should be gradually increased from 110°C to 210°C. Reflux will begin at approximately 120°C.
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Maintain the reaction temperature at 210°C for 12 hours.
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After 12 hours, cool the reaction mixture to 80°C.
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Pour the warm reaction solution into 500 mL of anhydrous ethanol. A yellow precipitate of the thioamide intermediate will form.
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Filter the yellow precipitate and wash it with a small amount of cold ethanol.
Part 2: Hydrolysis to this compound
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In a suitable reaction vessel, prepare a solution of 150 mL of glacial acetic acid, 25 mL of concentrated (98%) sulfuric acid, and 30 mL of water.[2]
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Add 100g of the dried yellow thioamide intermediate to the acid solution.
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Heat the mixture to a temperature of 114-118°C and maintain it for 3 hours. The reaction is complete when the mixture turns a dark-green color.[1][2]
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After the reaction is complete, pour the hot solution into a large volume of cold water.
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Cool the mixture for 10 hours, for example, in a refrigerator, to allow the crude this compound to precipitate completely.[1]
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Filter the crude product and wash it thoroughly with cold water.
Part 3: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol solution.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath or refrigerator to maximize the yield of crystals.
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Filter the purified transparent, granular crystals of this compound and dry them. The purity can reach up to 100%.[1]
Data Summary
Table 1: Reactant Quantities for Non-Toxic Synthesis
| Reactant | Molar Mass ( g/mol ) | Amount Used |
| p-tert-Butyl Acetophenone | 176.25 | 200 g |
| Morpholine | 87.12 | 216 g |
| Sulfur | 32.06 | 92 g |
| Glacial Acetic Acid | 60.05 | 150 mL |
| Concentrated Sulfuric Acid | 98.08 | 25 mL |
Table 2: Reaction Conditions for Key Steps
| Step | Temperature (°C) | Duration (hours) |
| Thioamide Formation | 210 | 12 |
| Hydrolysis | 114 - 118 | 3 |
| Crude Product Precipitation | Cooled in cold water | 10 |
Visualizations
Caption: Workflow for the non-toxic synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 4-tert-Butylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-tert-Butylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
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Route A: Willgerodt-Kindler Reaction of 4-tert-butylacetophenone followed by hydrolysis. This involves the reaction of the ketone with sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[1][2]
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Route B: Hydrolysis of 4-tert-Butylphenylacetonitrile. This method typically involves the synthesis of the nitrile from 4-tert-butylbenzyl halide followed by acidic or basic hydrolysis.
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Route C: Grignard Reaction. This involves the formation of a Grignard reagent from a 4-tert-butylbenzyl halide and its subsequent reaction with carbon dioxide.
Q2: I am seeing an unexpected peak in my GC-MS analysis. What are the likely impurities?
A2: The identity of potential impurities is highly dependent on the synthetic route employed. Please refer to the troubleshooting guides below for byproducts specific to each method. Common general impurities could include unreacted starting materials or residual solvents.
Q3: How can I best purify the final this compound product?
A3: Recrystallization is a highly effective method for purifying the final product. A common solvent system for this is a mixture of ethanol and water.[1] The crude product can be dissolved in a minimal amount of hot 50% aqueous ethanol and allowed to cool slowly to form pure crystals.
Troubleshooting Guides by Synthetic Route
Route A: Willgerodt-Kindler Reaction and Hydrolysis
This route begins with the reaction of 4-tert-butylacetophenone with morpholine and sulfur to yield 2-(4-tert-butylphenyl)-1-morpholinoethanethione, which is then hydrolyzed.
Problem: Low yield and presence of a major byproduct after hydrolysis.
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Possible Cause: Incomplete hydrolysis of the thioamide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione.
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Identification: The thioamide is a neutral compound and can be separated from the acidic product by extraction. Its presence can be confirmed by mass spectrometry, where it will show a distinct molecular ion peak.
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Solution: Ensure sufficient reaction time and temperature for the hydrolysis step. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If incomplete hydrolysis is observed, prolong the reaction time or increase the concentration of the acid/base used for hydrolysis.
Problem: Presence of an impurity with a lower molecular weight than the product.
-
Possible Cause: Unreacted 4-tert-butylacetophenone, the starting material for the Willgerodt-Kindler reaction.
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Identification: This can be readily identified by comparing the GC-MS or NMR of the crude product with a standard of the starting material.
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Solution: Optimize the Willgerodt-Kindler reaction conditions to ensure complete conversion of the starting ketone. This may involve adjusting the reaction temperature, time, or the stoichiometry of the reagents (sulfur and morpholine).[3]
Problem: An acidic impurity is detected.
-
Possible Cause: Over-oxidation during the Willgerodt-Kindler reaction or hydrolysis, leading to the formation of 4-tert-butylbenzoic acid.
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Identification: 4-tert-butylbenzoic acid can be distinguished from the desired product by its spectroscopic data. In ¹H NMR, it will lack the characteristic singlet for the methylene (-CH₂-) protons of the acetic acid moiety.
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Solution: Careful control of reaction temperature during the Willgerodt-Kindler reaction can minimize over-oxidation.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key GC-MS (m/z) |
| This compound | C₁₂H₁₆O₂ | 192.25 | ~3.6 (s, 2H), ~7.2-7.4 (m, 4H), ~1.3 (s, 9H) | 192 (M+), 147, 131 |
| 2-(4-tert-butylphenyl)-1-morpholinoethanethione | C₁₆H₂₃NOS | 293.43 | Signals for morpholine protons, aromatic protons, and tert-butyl group. | 293 (M+) |
| 4-tert-butylacetophenone | C₁₂H₁₆O | 176.25 | ~2.5 (s, 3H), ~7.4-7.9 (m, 4H), ~1.3 (s, 9H) | 176 (M+), 161 |
| 4-tert-butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | ~8.0 (d, 2H), ~7.5 (d, 2H), ~1.3 (s, 9H) | 178 (M+), 163 |
Route B: Hydrolysis of 4-tert-Butylphenylacetonitrile
This route involves the conversion of 4-tert-butylphenylacetonitrile to the carboxylic acid.
Problem: Presence of a neutral byproduct.
-
Possible Cause: Incomplete hydrolysis of the nitrile, resulting in the presence of 4-tert-butylphenylacetamide.
-
Identification: The amide can be detected by IR spectroscopy (characteristic C=O and N-H stretches) and mass spectrometry.
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Solution: Ensure the hydrolysis conditions (e.g., strong acid or base and sufficient heat) are rigorous enough to drive the reaction to completion.[4] Monitoring the reaction by TLC or GC can determine the necessary reaction time.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key GC-MS (m/z) |
| This compound | C₁₂H₁₆O₂ | 192.25 | ~3.6 (s, 2H), ~7.2-7.4 (m, 4H), ~1.3 (s, 9H) | 192 (M+), 147, 131 |
| 4-tert-Butylphenylacetonitrile | C₁₂H₁₅N | 173.25 | ~3.7 (s, 2H), ~7.2-7.4 (m, 4H), ~1.3 (s, 9H) | 173 (M+) |
| 4-tert-Butylphenylacetamide | C₁₂H₁₇NO | 191.27 | ~3.5 (s, 2H), ~7.1-7.3 (m, 4H), ~1.3 (s, 9H), Broad NH₂ signals | 191 (M+) |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
Due to the low volatility of carboxylic acids, derivatization is necessary for GC-MS analysis.[5][6]
-
Derivatization (Silylation):
-
To approximately 1 mg of the crude product in a vial, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 500.
-
Identification of byproducts is achieved by comparing the obtained mass spectra with library data (e.g., NIST) and known standards.
-
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Analysis: Compare the chemical shifts and integration of the signals in the crude product spectrum to the known spectrum of pure this compound and potential impurities as listed in the tables above.
Visual Guides
Caption: Workflow for byproduct identification.
Caption: Troubleshooting decision tree.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. ACETIC ACID 4-TERT-BUTYLPHENYL ESTER(3056-64-2) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for 4-tert-Butylphenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylphenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Willgerodt-Kindler reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal Reagent Ratios: The molar ratios of 4'-tert-butylacetophenone, sulfur, and morpholine may not be optimal. 3. Poor Quality Reagents: Impurities in the starting materials or reagents can interfere with the reaction. 4. Inefficient Hydrolysis: The hydrolysis of the intermediate thiomorpholide may be incomplete. | 1. Optimize Reaction Conditions: Experiment with increasing the reaction time and/or temperature. A study on substituted acetophenones suggests that temperature, amount of sulfur, and amount of morpholine are key variables.[1] A known protocol specifies heating to 210°C for 12 hours.[2] 2. Adjust Stoichiometry: Systematically vary the molar equivalents of sulfur and morpholine to find the optimal ratio for your specific setup. 3. Use Pure Reagents: Ensure all starting materials and reagents are of high purity and are handled under appropriate conditions to prevent degradation. 4. Ensure Complete Hydrolysis: Monitor the hydrolysis step closely. Acidification to a low pH (around 2) is crucial for the precipitation of the final product.[3][4] |
| Formation of a Tar-Like Substance | 1. High Reaction Temperature: Excessively high temperatures can lead to polymerization and the formation of tarry byproducts. 2. Side Reactions: The presence of impurities or incorrect stoichiometry can promote side reactions. | 1. Control Temperature Carefully: While high temperatures are necessary, avoid overheating. Gradually increase the temperature to the target, as described in some protocols where the temperature is raised from 110°C to 210°C.[2] 2. Purify Starting Materials: Use purified 4'-tert-butylacetophenone to minimize side reactions. |
| Difficulty in Product Purification | 1. Incomplete Removal of Sulfur: Elemental sulfur can co-precipitate with the product. 2. Presence of Unreacted Starting Material: If the reaction is incomplete, the starting ketone may contaminate the product. 3. Formation of Side Products: The Willgerodt-Kindler reaction can sometimes yield side products. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a 50% ethanol-water solution, to remove impurities.[2][5] 2. Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the product from starting materials and byproducts. 3. Washing Steps: During workup, ensure thorough washing of the crude product to remove soluble impurities. Washing with a sodium bicarbonate solution, followed by re-acidification, can help purify the carboxylic acid.[3][4] |
| Reaction Fails to Initiate | 1. Low Temperature: The reaction requires a significant activation energy. | 1. Ensure Adequate Heating: The reaction mixture needs to be heated to a sufficiently high temperature. Refluxing conditions are often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the Willgerodt-Kindler reaction. This process typically involves the reaction of 4'-tert-butylacetophenone with sulfur and an amine, such as morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed to yield this compound.[2][6]
Q2: What are the key reaction parameters to optimize for the Willgerodt-Kindler synthesis of this compound?
A2: The critical parameters to optimize are the reaction temperature, reaction time, and the molar ratios of the reactants (4'-tert-butylacetophenone, sulfur, and morpholine).[1] While a specific protocol suggests a temperature of 210°C and a reaction time of 12 hours, optimization may be necessary for different scales and equipment.[2]
Q3: What are some common side reactions or byproducts in the Willgerodt-Kindler synthesis?
A3: The formation of the corresponding carboxylic acid is a known side reaction that can occur from the hydrolysis of the amide intermediate.[6] Other impurities may arise from incomplete reactions or the degradation of reactants at high temperatures.
Q4: How can I purify the crude this compound?
A4: The most common purification method is recrystallization. A 50% aqueous ethanol solution has been shown to be effective in yielding pure, crystalline this compound.[2][5] The general purification strategy for phenylacetic acids involves dissolving the crude product in a basic solution (like 10% sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[3][4]
Q5: What safety precautions should be taken during this synthesis?
A5: The Willgerodt-Kindler reaction is conducted at high temperatures and may involve the evolution of hydrogen sulfide, which is a toxic gas. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The final product is irritating to the eyes, respiratory system, and skin.[7]
Experimental Protocols
Willgerodt-Kindler Reaction and Hydrolysis
This protocol is based on a patented procedure for the synthesis of this compound.[2]
Step 1: Formation of the Thiomorpholide Intermediate
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In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 200g of 4'-tert-butylacetophenone, 216g of morpholine, and 92g of sulfur.
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Under constant stirring, heat the mixture. The temperature should be gradually increased from 110°C, where boiling may be observed, to a final reaction temperature of 210°C.
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Maintain the reaction at 210°C for 12 hours.
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After 12 hours, cool the reaction mixture to 80°C.
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Pour the reaction solution into 500ml of anhydrous ethanol to precipitate the yellow thiomorpholide intermediate.
Step 2: Hydrolysis to this compound
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Isolate the precipitated yellow thiomorpholide.
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In a separate flask, prepare a solution of 150ml of glacial acetic acid and 25ml of concentrated (98%) sulfuric acid.
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Add 100g of the yellow thiomorpholide to the acid solution.
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Heat the mixture to a temperature of 114-118°C and maintain for 3 hours.[2] A similar protocol suggests heating at 390 K (117°C) until the reaction mixture turns dark green.[5]
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After the hydrolysis is complete, pour the reaction solution into cold water and cool for 10 hours to precipitate the crude this compound.
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Filter the crude product.
Step 3: Purification
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Recrystallize the crude this compound from a 50% aqueous ethanol solution to obtain the pure product as transparent crystals.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Temperature (°C) | Time (hours) | Reference |
| Willgerodt-Kindler Reaction | 4'-tert-butylacetophenone, morpholine, sulfur | 210 | 12 | [2] |
| Hydrolysis | Thiomorpholide intermediate, glacial acetic acid, sulfuric acid | 114-118 | 3 | [2] |
| Hydrolysis | 2-(4-tert-butylphenyl)-1-morpholinoethanethione, acetic acid, sulfuric acid, water | 117 (390 K) | Not specified (until color change) | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. scispace.com [scispace.com]
- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. sciencemadness.org [sciencemadness.org]
- 5. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 4-tert-butylphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-tert-butylphenylacetic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-tert-butylacetophenone, 4-tert-butyltoluene, or methyl 4-tert-butylphenylacetate.[1][2] Other potential impurities are byproducts from side reactions or residual reagents like morpholine, sulfur, or acids/bases used in hydrolysis steps.[1][3]
Q2: Which purification method is most effective for this compound?
A2: The most suitable method depends on the nature and quantity of the impurities.
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Recrystallization is highly effective for removing small amounts of impurities and is frequently cited for this compound, often using an ethanol/water solvent system.[1][3]
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Acid-base extraction is ideal for separating the acidic product from neutral or basic impurities.
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Column chromatography can be used for separating complex mixtures or when impurities have similar solubility to the product.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value (around 98.5°C) indicates high purity. Impurities typically broaden and depress the melting range.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to quantify the purity and detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.[4]
Q4: My purified this compound is slightly yellow. What is the cause and how can I fix it?
A4: A yellow tint may indicate the presence of colored impurities, possibly from the reaction involving sulfur and morpholine which can produce yellow intermediates.[1] To decolorize the product, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize During Recrystallization | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not started. 3. The presence of significant impurities is inhibiting crystallization. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5] 3. Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities before attempting recrystallization. |
| An Oil Forms Instead of Crystals ("Oiling Out") | 1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly at room temperature. 2. Ensure the solution is not saturated at a temperature above the product's melting point. Add more solvent to reduce the saturation temperature. 3. Perform an initial purification (e.g., extraction) to remove impurities that may be acting as a eutectic mixture. |
| Low Recovery After Recrystallization | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The product is more soluble in the chosen solvent than anticipated. | 1. Cool the filtrate in an ice bath to recover more product. Minimize the amount of solvent used for the initial dissolution. 2. Ensure the solution has been cooled sufficiently (e.g., in an ice bath for at least 15-20 minutes) to maximize crystal formation before filtration.[5] 3. Consult solubility data to select a more appropriate solvent or solvent system where the product has high solubility when hot and very low solubility when cold. |
| Purity is Still Low After a Single Purification Step | 1. The chosen method is not effective for the specific impurities present (e.g., an acidic impurity will not be removed by acid-base extraction). 2. The technique was not performed optimally (e.g., insufficient washing of crystals). | 1. Combine purification methods. For example, perform an acid-base extraction first to remove neutral impurities, followed by recrystallization to remove closely related acidic impurities. 2. Ensure crystals are thoroughly washed with a small amount of cold solvent after filtration to remove residual mother liquor. Consider a second recrystallization step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the common practice of using a mixed solvent system of ethanol and water.[1][3]
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Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. If the solution is colored, this is the stage to add activated charcoal before filtration.
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Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
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Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
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Base Wash: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release CO₂ pressure. This will convert the acidic this compound into its water-soluble sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 4-tert-butylphenylacetate into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). This compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold water to remove any residual inorganic salts.
-
Drying: Dry the purified product. For even higher purity, this product can be subsequently recrystallized as described in Protocol 1.
Data Presentation
Table 1: Solubility Characteristics for Recrystallization Solvent Selection
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Elevated Temp. | Suitability for Recrystallization | Notes |
| Water | Sparingly soluble[6] | Highly soluble in boiling water[5] | Good | A good choice, though large volumes may be needed. |
| Ethanol | Soluble | Very Soluble | Poor as a single solvent | Often used in a mixed system with water to modulate solubility.[1][3] |
| Ethanol/Water (50:50) | Low | High | Excellent | A commonly cited and effective system that provides a good solubility gradient.[1][3] |
| Hexane | Low | Moderate | Good | Suitable for removing non-polar impurities. |
| Toluene | Moderate | High | Fair | Can be used, but may require careful cooling to avoid oiling out. |
| Diethyl Ether | High | N/A (low boiling point) | Poor | Too volatile and dissolves the compound too well at room temperature. |
Visual Workflow Guides
Caption: General purification workflow for this compound.
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. This compound | 32857-63-9 [chemicalbook.com]
- 3. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Page loading... [wap.guidechem.com]
Stability issues of 4-tert-Butylphenylacetic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-Butylphenylacetic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Investigating Stability Issues
Researchers encountering unexpected results or degradation when working with this compound in acidic environments can refer to the following guide to identify and resolve potential issues.
Problem: Loss of parent compound or appearance of unknown peaks in chromatogram after exposure to acidic conditions.
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | While the phenylacetic acid moiety is generally stable, prolonged exposure to strong acids and elevated temperatures could potentially lead to degradation. Review the pH, temperature, and duration of your experiment. Consider if less harsh acidic conditions could be employed. |
| Degradation of the tert-Butyl Group | The tert-butyl group attached to the phenyl ring is generally stable; however, under harsh acidic conditions and heat, potential dealkylation could occur, leading to the formation of 4-phenylacetic acid. Analyze your sample for the presence of this potential degradant. |
| Reaction with Solvents | If using alcoholic solvents (e.g., methanol, ethanol) under acidic conditions, there is a possibility of esterification of the carboxylic acid group, forming the corresponding methyl or ethyl ester of this compound. Analyze your sample for the presence of these potential ester impurities. |
| Oxidative Degradation | The presence of oxidizing agents, even in trace amounts, in your acidic medium could lead to oxidative degradation of the molecule. Ensure all reagents and solvents are free from peroxides or other oxidizing species. |
| Impurity in Starting Material | The observed instability might not be from the degradation of this compound itself, but from the degradation of an impurity present in the starting material. It is crucial to have a complete impurity profile of your starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions that could cause degradation of this compound?
A1: While this compound is relatively stable, forced degradation studies, which are designed to intentionally degrade the molecule, often employ conditions such as 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 60-80 °C) for several hours to days. The severity of these conditions is intended to accelerate degradation to identify potential degradation products and pathways.
Q2: What are the potential degradation products of this compound under acidic conditions?
A2: Based on the structure of the molecule, potential degradation products under harsh acidic conditions could include:
-
4-Phenylacetic acid: Resulting from the dealkylation (loss) of the tert-butyl group.
-
Esters of this compound: If alcoholic solvents are used, esterification can occur.
It is important to note that without specific experimental data, these are predicted degradation products.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1] This method should be able to separate the parent this compound from any potential degradation products and impurities.
Q4: Are there any known stability issues for structurally similar compounds?
A4: Yes, forced degradation studies have been performed on ibuprofen, which is also a phenylacetic acid derivative. In one study, ibuprofen showed approximately 6.84% degradation after 10 days in 1 M HCl.[2] While not directly transferable, this information suggests that under strong acidic conditions, some level of degradation can be expected for this class of compounds.
Experimental Protocols
General Protocol for Forced Degradation under Acidic Conditions
This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should adapt this protocol based on the specific requirements of their study.
Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M or 1 M).
-
Dilute to the final volume with a suitable solvent.
-
A control sample should be prepared by diluting the stock solution with the solvent without the acid.
-
-
Incubation: Incubate the acidic sample and the control sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: After incubation, cool the samples to room temperature. Carefully neutralize the acidic sample with an equivalent amount of 1 M NaOH.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed sample with the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which may correspond to degradation products.
Quantitative Data Summary
| Condition | Time (hours) | Temperature (°C) | This compound (% remaining) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 | 60 | 98.5 | 0.8 | 0.2 |
| 0.1 M HCl | 48 | 60 | 96.2 | 2.1 | 0.5 |
| 1 M HCl | 24 | 60 | 92.1 | 5.3 | 1.1 |
| 1 M HCl | 48 | 60 | 85.7 | 9.8 | 2.3 |
Visualizations
Potential Degradation Pathway under Acidic Conditions
The following diagram illustrates a potential degradation pathway for this compound under harsh acidic conditions. This is a hypothetical pathway for troubleshooting and identification purposes.
Caption: Potential degradation pathways of this compound under acidic stress.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting a forced degradation study.
Caption: General experimental workflow for forced degradation stability testing.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Phenylacetic Acid Derivatives
An Objective Guide for Researchers and Drug Development Professionals
Phenylacetic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been extensively studied for their therapeutic potential. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This guide provides a comparative overview of the anti-inflammatory activity of various phenylacetic acid derivatives, supported by experimental data from recent studies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of different phenylacetic acid derivatives has been evaluated using both in vitro and in vivo models. The following table summarizes key quantitative data from comparative studies, focusing on COX-2 inhibition and in vivo efficacy.
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | In Vivo Model | % Inhibition of Paw Edema | Reference Compound | % Inhibition by Reference |
| Compound 5f | 0.06 - 0.09 | 111.53 - 133.34 | Carrageenan-induced paw edema | 63.35% (thickness) | Celecoxib | 41.65% (thickness) |
| Compound 7b | 0.06 - 0.09 | High | Carrageenan-induced paw edema | 46.51% (thickness) | Celecoxib | 41.65% (thickness) |
| Diclofenac | 0.076 | Non-selective | Not specified | Not specified | Not specified | Not specified |
| Celecoxib | 0.05 | 298.6 | Carrageenan-induced paw edema | 41.65% (thickness) | - | - |
| Mefenamic Acid | 1.98 | Not specified | Carrageenan-induced paw edema | Not specified | - | - |
Data compiled from multiple sources.[1][2] IC50 values represent the concentration required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.
In addition to direct enzyme inhibition and in vivo edema reduction, the anti-inflammatory effects of these compounds have been quantified by measuring their impact on pro-inflammatory mediators. For instance, compounds 5f and 7b demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) levels in inflammatory exudates.[1] Specifically, compound 5f reduced TNF-α by 61.04% and PGE2 by 60.58%, while compound 7b lowered TNF-α by 64.88% and PGE2 by 57.07%.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison of phenylacetic acid derivatives.
1. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the two COX isoforms.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
-
Methodology:
-
A fluorescent inhibitor screening assay kit is typically used.
-
The test compounds are dissolved in an appropriate solvent and prepared in various concentrations.
-
The enzymes (ovine COX-1 or human recombinant COX-2) are pre-incubated with the test compounds for a specified time at a controlled temperature.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandins is measured using a fluorescent probe. The fluorescence intensity is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (enzyme and substrate without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
-
Methodology:
-
Wistar rats are fasted overnight with free access to water.
-
The initial volume or thickness of the right hind paw of each rat is measured using a plethysmometer or calipers.
-
The test compounds, a reference drug (e.g., celecoxib), and a vehicle control are administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw to induce inflammation.
-
The paw volume or thickness is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the key signaling pathway and the general experimental workflow for evaluating the anti-inflammatory activity of phenylacetic acid derivatives.
Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of phenylacetic acid derivatives.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of novel compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
A Comparative Guide to the Biological Activities of 4-tert-Butylphenylacetic Acid and 2,4-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structurally related phenolic compounds: 4-tert-Butylphenylacetic acid and 2,4-Di-tert-butylphenol. While both molecules share a tert-butylphenol moiety, their distinct functional groups give rise to significantly different biological profiles. This document synthesizes available experimental data to highlight these differences, offering insights for research and development.
Overview of 2,4-Di-tert-butylphenol (2,4-DTBP)
2,4-Di-tert-butylphenol is a well-studied, lipophilic phenolic compound found in a wide array of organisms, including bacteria, fungi, and plants.[1][2] It is a secondary metabolite known to exhibit a broad spectrum of potent biological activities. Its chemical structure, featuring a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is key to its antioxidant capabilities and interaction with biological systems.[1]
Quantitative Biological Activity of 2,4-DTBP
2,4-DTBP has demonstrated significant antioxidant, anticancer, and antifungal properties. The following tables summarize the quantitative data from various in vitro assays.
Table 1: Antioxidant Activity of 2,4-DTBP
| Assay Type | Test System | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 60 | [1] |
| ABTS Radical Scavenging | Chemical Assay | 17 | [1] |
| Metal Chelating Activity | Chemical Assay | 20 | [1] |
Table 2: Anticancer Activity of 2,4-DTBP
| Cell Line | Assay Type | IC50 Value | Time | Reference |
| HCT116 (Colon Cancer) | Cytotoxicity Assay | 16.25 µg/mL | 24 hrs | [2] |
| HCT116 (Colon Cancer) | Cytotoxicity Assay | 9.94 µg/mL | 48 hrs | [2] |
| SW480 (Colon Cancer) | Cytotoxicity Assay | 20.14 µg/mL | 48 hrs | [2] |
| A549 (Lung Cancer) | Cytotoxicity Assay | 15.57 µg/mL | N/A | [3] |
Table 3: Antifungal Activity of 2,4-DTBP
| Fungal Species | Assay Type | EC50 Value (mmol/L) | Reference |
| Ustilaginoidea virens | Mycelial Growth Inhibition | 0.087 | [4] |
Mechanisms of Action of 2,4-DTBP
Anti-inflammatory Activity: 2,4-DTBP exerts anti-inflammatory effects by inhibiting key signaling pathways. It is proposed to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by interfering with the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1]
Caption: Proposed anti-inflammatory mechanism of 2,4-DTBP via NF-κB pathway inhibition.
Anticancer Activity: The anticancer properties of 2,4-DTBP are primarily mediated through the induction of apoptosis (programmed cell death). It downregulates anti-apoptotic proteins such as Bcl-2 and Survivin, leading to mitochondrial dysfunction and the activation of a caspase cascade, ultimately causing cancer cell death.[1][5]
Caption: Anticancer mechanism of 2,4-DTBP via induction of the intrinsic apoptosis pathway.
Overview of this compound
This compound is primarily known in the chemical and pharmaceutical industries as an important intermediate for the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[6] While it is reported to possess anti-inflammatory and analgesic properties, publicly available literature lacks specific quantitative data on its biological activity from direct experimental studies.[6]
Inferred Biological Activity and Mechanism of Action
Based on its chemical structure, this compound belongs to the phenylacetic acid class of NSAIDs, which includes well-known drugs like diclofenac. This structural similarity strongly suggests that its primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
Caption: Proposed mechanism for this compound as a COX inhibitor.
Experimental Protocols
DPPH Radical Scavenging Assay (for 2,4-DTBP)
This assay evaluates the free radical scavenging capacity of an antioxidant compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, exhibiting a deep violet color.
-
The test compound (2,4-DTBP) is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
During incubation, the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
-
The change in absorbance is measured spectrophotometrically at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
MTT Cytotoxicity Assay (for 2,4-DTBP)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
-
Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (2,4-DTBP) and incubated for a specified period (e.g., 24, 48 hours).
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured spectrophotometrically, typically between 540 and 590 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Comparative Summary and Conclusion
The biological profiles of this compound and 2,4-Di-tert-butylphenol are distinctly different based on current scientific literature.
Table 4: Qualitative Comparison of Biological Activities
| Feature | This compound | 2,4-Di-tert-butylphenol (2,4-DTBP) |
| Primary Role | Pharmaceutical and chemical intermediate.[6] | Natural secondary metabolite.[1] |
| Anti-inflammatory | Properties are reported but not quantitatively detailed; likely acts as a COX inhibitor.[6][7] | Activity demonstrated; acts via inhibition of the NF-κB pathway.[1] |
| Antioxidant | No significant data available. | Potent activity demonstrated with quantitative IC50 values.[1] |
| Anticancer | No significant data available. | Potent activity against multiple cancer cell lines with quantitative IC50 values.[2][3] |
| Antimicrobial | No significant data available. | Broad-spectrum antifungal and antibacterial activity reported.[4][9] |
| Data Availability | Lacks quantitative experimental data on direct biological effects. | Extensive quantitative and mechanistic data are available. |
Conversely, This compound is primarily characterized as a synthetic precursor. While its structural analogy to established NSAIDs suggests a likely role as a COX inhibitor, there is a notable absence of direct, quantitative experimental data to substantiate its biological effects. Future research is required to isolate and characterize the specific bioactivities of this compound to determine if it holds therapeutic potential beyond its current use as a building block for other molecules.
References
- 1. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Spectroscopic Validation of 4-tert-Butylphenylacetic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of 4-tert-Butylphenylacetic acid against structurally related alternatives, Phenylacetic acid and 4-Methoxyphenylacetic acid. The following sections detail the experimental protocols and present key spectroscopic data to aid in the validation of its molecular structure.
Comparative Spectroscopic Data
The structural integrity of this compound is definitively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison with Phenylacetic acid and 4-Methoxyphenylacetic acid, highlighting the unique spectral signatures of the tert-butyl group.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The following table summarizes the chemical shifts (δ) for this compound and its comparators.
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | 1.32 | s | 9H |
| -CH₂- | 3.60 | s | 2H | |
| Aromatic-H | 7.22 | d, J = 8.2 Hz | 2H | |
| Aromatic-H | 7.35 | d, J = 8.2 Hz | 2H | |
| -COOH | 8.48 | s | 1H | |
| Phenylacetic acid | -CH₂- | 3.64 | s | 2H |
| Aromatic-H | 7.24-7.36 | m | 5H | |
| 4-Methoxyphenylacetic acid | -CH₂- | 3.60 | s | 2H |
| -OCH₃ | 3.81 | s | 3H | |
| Aromatic-H | 6.87-6.89 | m | 2H | |
| Aromatic-H | 7.20-7.22 | m | 2H |
s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz.
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. The table below presents the ¹³C chemical shifts for the three compounds.
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | -C (CH₃)₃ | 31.49 (3C) |
| -C (CH₃)₃ | 34.62 | |
| -CH₂ - | 40.84 | |
| Aromatic C -H | 125.70 (2C) | |
| Aromatic C -H | 129.16 (2C) | |
| Aromatic C -C | 130.57 | |
| Aromatic C -C | 150.29 | |
| -C OOH | 177.92 | |
| Phenylacetic acid[1] | -CH₂ - | 41.01[1] |
| Aromatic C -H | 127.33[1] | |
| Aromatic C -H | 128.61[1] | |
| Aromatic C -H | 129.34[1] | |
| Aromatic C -C | 133.18[1] | |
| -C OOH | 177.88[1] | |
| 4-Methoxyphenylacetic acid | -CH₂ - | 40.09 |
| -OC H₃ | 55.23 | |
| Aromatic C -H | 114.04 | |
| Aromatic C -C | 125.34 | |
| Aromatic C -H | 130.37 | |
| Aromatic C -C | 158.81 | |
| -C OOH | 177.75 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Key vibrational frequencies and mass spectral data are summarized below.
| Technique | This compound | Phenylacetic acid | 4-Methoxyphenylacetic acid |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~2960 (C-H stretch) | ~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~3030 (C-H aromatic stretch) | ~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~1250 (C-O stretch) |
| MS (m/z) | 192.1150 (M⁺), 177 ([M-CH₃]⁺), 131 ([M-COOH]⁺) | 136.0524 (M⁺), 91 ([M-COOH]⁺) | 166.0629 (M⁺), 121 ([M-COOH]⁺) |
Experimental Protocols
Standard protocols for the spectroscopic analyses are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: Carbon spectra were acquired with proton decoupling using a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The resulting spectrum provides the molecular ion peak and characteristic fragmentation pattern.
Workflow for Spectroscopic Validation
The logical flow for the structural validation of this compound using spectroscopic methods is illustrated in the diagram below.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
Comparative Efficacy of Phenylacetic Acid Analogs and Related Structures in Antimicrobial Studies: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of various compounds structurally related to 4-tert-Butylphenylacetic acid. Due to a lack of comprehensive studies on a homologous series of this compound analogs, this document focuses on available data for derivatives of phenylacetic acid and compounds containing the tert-butylphenyl moiety to offer insights into their potential as antimicrobial agents.
Data Summary
The antimicrobial activities of various synthesized compounds are presented below. The data is compiled from independent studies and showcases the minimum inhibitory concentrations (MIC) against a range of microbial strains.
Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives
| Compound | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| VII | N/A | 0.78 | 12.5 | 1.56 |
| IV | N/A | N/A | 20.0 | N/A |
Data extracted from a study on novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. The full dataset included 15 compounds with MIC values ranging from 0.78 to 3.75 µg/mL against S. aureus and 1.56 to 20.0 µg/mL against C. albicans.
Table 2: Antimicrobial Activity of Biphenyl-4-carboxylic acid hydrazide-hydrazones
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| IVa-g | Evaluated against S. aureus and B. subtilis | Evaluated against E. coli and P. aeruginosa | Evaluated against C. albicans and A. niger |
A study on seven biphenyl-4-carboxylic acid hydrazide-hydrazones reported promising in vitro antimicrobial activity against the listed strains, though specific MIC values for each derivative were not detailed in the abstract[1][2].
Table 3: Antibacterial Activity of Hydroxyphenylacetic Acid Derivatives
| Compound | S. aureus (MBC, mmol/L) |
| 4-hydroxyphenylacetic acid (1) | Ineffective |
| 3,4-dihydroxyphenylacetic acid (2) | 10 |
| 4-hydroxy-3-methoxyphenylacetic acid (3) | 10 |
| 3-hydroxy-4-methoxyphenylacetic acid (4) | 10 |
| 4-hydroxy-3,5-dimethoxyphenylacetic acid (5) | 5 |
Data from a study on novel bioactive lipophilic hydroxyalkyl esters and diesters based on hydroxyphenylacetic acids. All tested diester derivatives also showed antibacterial activity against S. aureus[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key antimicrobial assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Twofold Serial Dilution Method)
This method was employed to determine the antimicrobial activity of newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives.
-
Microorganism Preparation: Standard strains of Gram-positive bacteria (S. aureus ATCC 25923), Gram-negative bacteria (E. coli ATCC 25922, P. aeruginosa ATCC 27853), and yeasts (C. albicans NTCC 885/653) were used. The inoculum density was adjusted to 1-2×10^5 CFU/mL for bacteria and 1-2×10^4 CFU/mL for yeasts in the culture medium.
-
Compound Dilution: The synthesized compounds were subjected to twofold serial dilutions in 96-well microtiter plates.
-
Incubation: The microtiter plates with bacterial cultures were incubated at 35-37°C for 18-24 hours. Plates with yeast cultures were incubated at 30-32°C for 24-48 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that inhibited visible growth of the microorganism.
In Vitro Antimicrobial Activity Screening (Broth Dilution Method)
This protocol was used for the evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazones.
-
Microorganism Preparation: Cultures of two Gram-positive strains (Bacillus subtilis and Staphylococcus aureus), two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Candida albicans and Aspergillus niger) were prepared.
-
Compound Preparation: The synthesized hydrazone derivatives were dissolved in an appropriate solvent.
-
Assay: The antimicrobial activity was evaluated using an in vitro broth dilution method, though specific details of the procedure were not provided in the available text[1][2].
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the antimicrobial studies discussed.
Caption: General workflow for the synthesis and antimicrobial evaluation of novel chemical compounds.
Caption: Relationship between structural modifications of a core scaffold and resulting antimicrobial activity.
References
A Comparative Guide to 4-tert-Butylphenylacetic Acid and 4-tert-Butylbenzoic Acid in Resin Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-tert-Butylphenylacetic acid and 4-tert-Butylbenzoic acid for use in resin applications. The information presented aims to assist researchers and professionals in making informed decisions regarding the selection of these chemical modifiers. It is important to note that while extensive data exists for the application of 4-tert-butylbenzoic acid in resins, particularly alkyd resins, there is a significant lack of publicly available experimental data on the use of this compound in similar applications. Therefore, the comparison for this compound is largely based on theoretical considerations derived from its chemical structure.
Overview of Resin Modification
In the synthesis of condensation polymers like alkyd and polyester resins, the control of molecular weight and polymer chain architecture is crucial for achieving desired physical and chemical properties in the final product. Monofunctional carboxylic acids are often employed as "chain stoppers" or "chain terminators." By reacting with the growing polymer chains, they cap the reactive ends, preventing further polymerization and thereby controlling the molecular weight and viscosity of the resin. The choice of chain stopper can significantly influence the resin's solubility, compatibility with other components, and the mechanical and aesthetic properties of the cured coating.
4-tert-Butylbenzoic Acid (PTBBA) in Resin Applications
4-tert-Butylbenzoic acid (PTBBA) is a well-established and widely used monofunctional aromatic carboxylic acid in the resin industry. Its primary application is as a chain stopper in the production of alkyd and polyester resins for coatings and inks. The bulky tert-butyl group and the rigid aromatic ring of PTBBA impart several desirable properties to the resin.
Performance Characteristics of PTBBA in Resins:
-
Molecular Weight Control: PTBBA effectively controls the polymer chain length during resin synthesis, allowing for the production of resins with specific viscosity and solubility characteristics.
-
Improved Hardness and Gloss: The rigid aromatic structure of PTBBA contributes to the hardness of the resulting resin film, leading to coatings with excellent gloss and durability.
-
Enhanced Weather Resistance: The incorporation of PTBBA can improve the resistance of the coating to degradation from UV light and environmental exposure.
-
Good Chemical Resistance: Resins modified with PTBBA often exhibit improved resistance to chemicals.
-
Color Stability: PTBBA can contribute to better color retention in the final coating.
Table 1: Summary of Experimentally Observed Effects of 4-tert-Butylbenzoic Acid in Alkyd Resins
| Property | Effect of 4-tert-Butylbenzoic Acid |
| Viscosity Control | Effective in controlling and reducing the final viscosity of the resin. |
| Drying Time | Can influence drying times, often leading to faster initial drying. |
| Film Hardness | Increases the hardness of the cured film. |
| Gloss | Enhances the gloss of the final coating. |
| Weather Resistance | Improves resistance to weathering and UV degradation. |
| Solubility | The bulky tert-butyl group can improve solubility in certain organic solvents. |
| Color Stability | Contributes to better color retention over time. |
This compound: A Hypothetical Comparison
As previously stated, there is a lack of available experimental data for the use of this compound in resin applications. However, based on its chemical structure, we can infer its potential behavior as a resin modifier in comparison to PTBBA.
The key structural difference is the presence of a methylene (-CH2-) group between the phenyl ring and the carboxylic acid group in this compound. This introduces a degree of flexibility that is absent in the rigid structure of PTBBA where the carboxyl group is directly attached to the aromatic ring.
Potential Performance Characteristics of this compound in Resins (Hypothetical):
-
Reactivity: The carboxylic acid group in this compound is slightly less acidic than that of PTBBA due to the insulating effect of the methylene group. This might lead to a slightly lower reactivity during the esterification process in resin synthesis.
-
Flexibility: The added flexibility from the methylene bridge could result in a less rigid polymer backbone. This might lead to coatings with increased flexibility and impact resistance, but potentially lower hardness compared to PTBBA-modified resins.
-
Solubility: The overall structure remains nonpolar and bulky, suggesting it would likely maintain good solubility in common resin solvents.
-
Steric Hindrance: The tert-butyl group is further away from the reaction site (the carboxylic acid) compared to PTBBA. This might slightly alter how the molecule packs and interacts within the polymer matrix, potentially influencing properties like viscosity and film formation.
Table 2: Comparative Summary of 4-tert-Butylbenzoic Acid and this compound
| Feature | 4-tert-Butylbenzoic Acid | This compound (Hypothetical) |
| Structure | Carboxyl group directly on the phenyl ring | Carboxyl group separated by a methylene bridge |
| Flexibility | Rigid | More flexible |
| Reactivity | Higher (more acidic) | Potentially lower (less acidic) |
| Expected Film Hardness | High | Potentially moderate to high |
| Expected Film Flexibility | Moderate | Potentially higher |
| Primary Application | Proven chain stopper in alkyd/polyester resins | No established use in resins; used in fragrances |
Experimental Protocols
To empirically compare the performance of these two acids in a resin application, a series of controlled experiments would be necessary. The following outlines a general experimental workflow for the synthesis and evaluation of modified alkyd resins.
Alkyd Resin Synthesis (Monoglyceride Process)
-
Alcoholysis: A mixture of a drying oil (e.g., soybean oil), a polyol (e.g., glycerol or pentaerythritol), and a catalyst (e.g., litharge) is heated to approximately 230-250°C under an inert atmosphere (e.g., nitrogen). The reaction is monitored until the mixture becomes soluble in a specified amount of methanol, indicating the formation of monoglycerides.
-
Esterification: The reaction mixture is cooled, and the dibasic acid (e.g., phthalic anhydride) is added. The temperature is then gradually raised to 220-240°C.
-
Chain-Stopping: At a predetermined acid value or viscosity, the chain-stopping acid (either 4-tert-butylbenzoic acid or this compound) is added. The reaction is continued until the desired final acid value and viscosity are reached. Water produced during the esterification is removed, often by azeotropic distillation with a solvent like xylene.
-
Final Adjustment: The resin is cooled and diluted with a suitable solvent to the desired solids content.
Resin and Coating Characterization
The following standard test methods (ASTM or equivalent) can be used to characterize the resulting resins and coatings:
| Property | Test Method | Description |
| Acid Value | ASTM D1639 | Measures the amount of residual free carboxylic acid groups in the resin. |
| Viscosity | ASTM D1545 | Determines the viscosity of the resin solution using bubble viscometers. |
| Non-Volatile Matter (Solids Content) | ASTM D1259 | Determines the percentage of resin solids in the solution. |
| Drying Time | ASTM D1640 | Evaluates the set-to-touch, tack-free, and hard-dry times of a coated film. |
| Film Hardness | ASTM D3363 (Pencil Hardness) | Assesses the hardness of the cured film by the ability to resist scratching by pencils of known hardness. |
| Gloss | ASTM D523 | Measures the specular gloss of the coating surface at various angles. |
| Adhesion | ASTM D3359 (Cross-hatch) | Evaluates the adhesion of the coating to the substrate. |
| Flexibility | ASTM D522 (Mandrel Bend Test) | Assesses the flexibility and resistance to cracking of the coating. |
| Weather Resistance | ASTM G154 (QUV) | Simulates the effects of sunlight and moisture on the coating in an accelerated weathering tester. |
Visualizations
Chemical Structures
Caption: Chemical structures of the two modifiers.
Experimental Workflow
Caption: A simplified workflow for resin synthesis and testing.
Hypothetical Chain-Stopping Mechanism
Caption: General representation of a chain-stopping reaction.
Conclusion
4-tert-Butylbenzoic acid is a well-documented and effective chain stopper for controlling the properties of alkyd and polyester resins, leading to coatings with desirable hardness, gloss, and durability.
The role of this compound in resin applications remains unexplored in publicly available literature. Based on its chemical structure, it is plausible that it could also function as a chain stopper. The introduction of a flexible methylene linker between the aromatic ring and the carboxylic acid is the primary structural difference, which would hypothetically lead to more flexible, albeit potentially softer, resin films compared to those modified with 4-tert-butylbenzoic acid.
To definitively ascertain the performance of this compound as a resin modifier and to provide a direct, data-driven comparison with 4-tert-butylbenzoic acid, a comprehensive experimental investigation following the protocols outlined in this guide would be required. Such research could reveal novel structure-property relationships and potentially lead to the development of resins with a new balance of properties.
A Comparative Benchmarking Study on the Synthesis of 4-tert-Butylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for producing 4-tert-Butylphenylacetic acid, a key intermediate in the pharmaceutical and fine chemical industries. The following sections present a detailed analysis of three primary synthetic routes: the Willgerodt-Kindler reaction, oxidation of 4-tert-butyltoluene, and a Grignard reagent-based approach. Each method is evaluated based on experimental data for yield, reaction conditions, and operational complexity, providing a valuable resource for process optimization and selection.
Data Presentation: A Side-by-Side Comparison
For a clear and concise overview, the quantitative data for each synthetic method is summarized in the table below.
| Parameter | Willgerodt-Kindler Reaction | Oxidation of 4-tert-butyltoluene | Grignard Synthesis |
| Starting Material | 4-tert-Butylacetophenone | 4-tert-Butyltoluene | 4-tert-Butylbromobenzene |
| Key Reagents | Morpholine, Sulfur, NaOH, TEBA | Potassium Permanganate (KMnO₄) | Magnesium (Mg), Dry Ice (CO₂) |
| Reaction Time | ~16 hours | ~8 hours | ~4 hours |
| Reaction Temperature | 120-130°C (reflux), 100°C | 100°C (reflux) | 0°C to Room Temperature |
| Reported Yield | ~80%[1][2][3] | Variable, typically moderate to high | Generally high |
| Purity | High after purification | Good, requires careful purification | High after workup |
| Key Advantages | Good yield, reliable for aryl ketones | Readily available starting material | Clean reaction, high atom economy |
| Key Disadvantages | Long reaction time, use of morpholine | Strong oxidant, potential for byproducts | Moisture-sensitive, requires anhydrous conditions |
Experimental Protocols
Detailed experimental procedures for each of the benchmarked synthetic methods are provided below.
Method 1: Willgerodt-Kindler Reaction
This method involves the conversion of 4-tert-butylacetophenone to this compound via a thioamide intermediate, followed by hydrolysis. The use of a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) can significantly improve the reaction rate and yield.[1][2][3]
Step 1: Synthesis of the Thiomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-tert-butylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).
-
Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and triethylbenzylammonium chloride (TEBA) (0.05 mmol).
-
Heat the mixture to 100°C and stir for an additional 8 hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture to a pH of 2 with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Filter the crude solid and redissolve it in a 10% sodium bicarbonate (NaHCO₃) solution.
-
Wash the aqueous solution with ethyl acetate to remove impurities.
-
Re-acidify the aqueous layer with dilute HCl to precipitate the pure this compound.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Method 2: Oxidation of 4-tert-butyltoluene
This method utilizes a strong oxidizing agent, potassium permanganate, to convert the methyl group of 4-tert-butyltoluene directly to a carboxylic acid.
-
In a round-bottom flask fitted with a reflux condenser, place 4-tert-butyltoluene (10 mmol) and a solution of potassium permanganate (KMnO₄) (approximately 30 mmol) in water.
-
The reaction is typically carried out in a biphasic system or with a phase-transfer catalyst to improve contact between the reactants.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid, such as concentrated HCl, until the precipitation of this compound is complete.
-
Collect the white solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Method 3: Grignard Synthesis
This approach involves the formation of a Grignard reagent from 4-tert-butylbromobenzene, followed by carboxylation with carbon dioxide (dry ice).
Step 1: Formation of the Grignard Reagent
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (12 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-tert-butylbromobenzene (10 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 4-tert-butylbromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 4-tert-butylbromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
Crush a sufficient amount of dry ice (solid CO₂) and place it in a separate beaker.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Quench the reaction by slowly adding a dilute solution of a strong acid (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent to yield the pure acid.
Visualizing the Synthetic Pathways and Workflow
To further clarify the relationships between the different synthetic strategies and the overall benchmarking process, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 4-tert-Butylphenylacetic acid and related arylalkanoic acids, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes. The information presented is curated from publicly available research to assist in the evaluation of these compounds as potential anti-inflammatory agents.
Introduction to this compound and its Analogs
This compound is a carboxylic acid derivative with a tert-butyl group attached to the phenyl ring.[1] It belongs to the class of arylalkanoic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes.[2] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4] This guide compares the in vitro COX inhibitory activity of various arylalkanoic acids to provide insights into the structure-activity relationships within this class of compounds.
Comparative In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of various arylalkanoic acids against ovine or human COX-1 and COX-2 enzymes. The data has been compiled from different in vitro studies. It is important to note that absolute IC50 values can vary depending on the specific experimental conditions. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is provided to compare the relative selectivity for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | 1.3 - 15 | 0.3 - 1.5 | ~10 | [5][6] |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 0.08 - 1.1 | 0.003 - 0.03 | ~30 | [7][8] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 1.5 - 2.4 | 0.04 - 0.05 | >30 | [7] |
| Phenoxy Acetic Acid Derivatives | (Structure varies) | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [1] |
| Phenylpropionic Acid Derivatives | (Structure varies) | Better than Ibuprofen | Close to Nimesulide | Not Specified | [1] |
Note: Direct in vitro COX inhibition data for this compound was not available in the reviewed literature. The data for related compounds are provided for comparative purposes.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)
This protocol is based on the measurement of the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Arachidonic Acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. For control wells, add 10 µL of the vehicle.
-
Incubate the plate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Immediately following the addition of arachidonic acid, add 10 µL of TMPD solution.
-
Read the absorbance at 590 nm at multiple time points to determine the initial velocity of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay (LC-MS/MS Method)
This method measures the product of the COX reaction, prostaglandin E2 (PGE2), using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.
Materials:
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin
-
L-epinephrine
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Test compounds (dissolved in DMSO)
-
Arachidonic Acid (substrate)
-
Indomethacin (for stopping the reaction)
-
Internal standard (e.g., PGE2-d4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
In a microcentrifuge tube, mix 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate for 2 minutes at room temperature.
-
Add 2 µL of the test compound solution at various concentrations and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 100 µM arachidonic acid and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl and 10 µL of a saturated solution of indomethacin.
-
Add the internal standard (PGE2-d4).
-
Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Analyze the sample by LC-MS/MS to quantify the amount of PGE2 produced.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a general workflow for evaluating COX inhibitors.
Caption: Cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.
Caption: General experimental workflow for evaluating COX inhibitors.
Conclusion
This guide provides a comparative overview of the in vitro COX inhibitory profiles of arylalkanoic acids related to this compound. The presented data and experimental protocols offer a foundation for researchers to evaluate the potential of these compounds as anti-inflammatory agents. The structure-activity relationship insights suggest that substitutions on the phenyl ring and the nature of the acidic moiety play a crucial role in determining both the potency and selectivity of COX inhibition. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-tert-Butylphenylacetic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-tert-Butylphenylacetic acid, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
I. Understanding the Hazards
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This substance can cause skin and eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for detailed information.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 32857-63-9 | [1][3] |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Almost white solid | [1] |
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound. This protocol is designed to meet general laboratory safety standards and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[4][5][6]
Step 1: Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Classification and Segregation
-
Hazardous Waste Determination : Assume all chemical wastes are hazardous unless confirmed otherwise by your institution's EHS department.[6][7] this compound should be treated as a hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes must be stored separately.
Step 3: Containerization
-
Primary Container :
-
Secondary Containment :
Step 4: Labeling
Properly label the hazardous waste container immediately upon adding the first amount of waste. The label must include the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The quantity or concentration of the waste.
-
The date of waste generation.[4]
-
Your name, department, and contact information.[4]
-
Check off the appropriate hazard pictograms as indicated on the SDS.[4]
Step 5: Storage
-
Store the labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.
-
Keep the container closed at all times, except when adding waste.[5][8]
-
Store the waste in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[9]
Step 6: Disposal Request and Collection
-
Once the container is full or has reached the designated accumulation time limit (e.g., 90 days), submit a hazardous waste collection request to your institution's EHS department.[8]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[6]
Empty Container Disposal
-
A container that held this compound must be triple-rinsed with an appropriate solvent.[5][6]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing and air drying, deface or remove the original label and the hazardous waste label before disposing of the empty container in the regular trash or recycling, as per your institution's guidelines.[6][10]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. (4-tert-butylphenyl)acetic acid | CAS#:32857-63-9 | Chemsrc [chemsrc.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 4-tert-Butylphenylacetic Acid
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 4-tert-Butylphenylacetic acid. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Hazard Summary
This compound presents several health and environmental hazards. It is known to cause skin irritation and serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation.[3][4] Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[3][5]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. In all laboratory settings, a lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE.[6]
| Protection Type | Specific PPE | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield should be worn over goggles when there is a splash hazard.[6][7] | ANSI Z87.1 approved[6][7] | To protect eyes from splashes, dust, and flying particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6][8][9] | Follow manufacturer's specifications for chemical resistance. | To prevent skin contact and absorption.[9] |
| Body Protection | Laboratory coat.[6][9][10] | Standard lab coat | To protect skin and clothing from spills and contamination.[9][10] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if ventilation is inadequate or dust is generated).[9][11] | Follow NIOSH/MSHA guidelines | To prevent inhalation of dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather and inspect all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Conduct all work with this compound within a chemical fume hood to ensure adequate ventilation.[3][4][11]
-
Minimize the generation of dust.
-
Keep the container tightly closed when not in use.[4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4]
-
If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
-
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Container Management:
-
The hazardous waste container must be kept tightly sealed at all times, except when adding waste.[12]
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
-
Disposal:
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (4-tert-Butylphenyl)acetic acid [oakwoodchemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwm.edu [uwm.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
